Product packaging for 6-Bromo-2-fluoro-3-methoxybenzaldehyde(Cat. No.:CAS No. 853792-27-5)

6-Bromo-2-fluoro-3-methoxybenzaldehyde

Cat. No.: B1292085
CAS No.: 853792-27-5
M. Wt: 233.03 g/mol
InChI Key: OCLRVBOCPPDQHJ-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO2 B1292085 6-Bromo-2-fluoro-3-methoxybenzaldehyde CAS No. 853792-27-5

Properties

IUPAC Name

6-bromo-2-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLRVBOCPPDQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631086
Record name 6-Bromo-2-fluoro-3-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853792-27-5
Record name 6-Bromo-2-fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-fluoro-3-methoxybenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-2-fluoro-3-methoxybenzaldehyde CAS 853792-27-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methoxybenzaldehyde (CAS 853792-27-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic aldehyde that serves as a key building block in organic synthesis. Its unique combination of functional groups—a reactive aldehyde, a bromine atom suitable for cross-coupling reactions, a deactivating but ortho-directing fluorine atom, and a methoxy group—makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of the fluorine atom can significantly influence the physicochemical properties of derivative compounds, a feature highly sought after in modern drug discovery to enhance metabolic stability and binding affinity. This document provides a comprehensive overview of its known properties, safety information, synthetic utility, and potential applications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for properties like melting and boiling points are not widely published, predicted values offer a useful reference.

PropertyValueSource
CAS Number 853792-27-5[1][2][3]
Molecular Formula C₈H₆BrFO₂[4][5]
Molecular Weight 233.03 g/mol [5]
Monoisotopic Mass 231.95352 Da[4]
Appearance Powder[1]
Purity Typically ≥98% (HPLC)[1]
XlogP (Predicted) 2.1[4]
SMILES COC1=C(C(=C(C=C1)Br)C=O)F[4]
InChI InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3[4]

Spectroscopic Data

While specific spectra are proprietary to suppliers, analytical data including ¹H NMR, ¹³C NMR, LC-MS, and HPLC are typically available upon request from vendors to confirm structure and purity.[6] The expected spectroscopic features would include characteristic aldehyde proton shifts in ¹H NMR (~10 ppm) and carbon signals in ¹³C NMR, along with C-F couplings. Mass spectrometry would show a characteristic isotopic pattern for the bromine atom.

Safety and Hazard Information

This compound is considered hazardous. The following classifications are based on data from structurally related benzaldehydes and should be handled with appropriate care in a laboratory setting.[7][8][9]

Hazard ClassGHS CodeStatement
Acute Oral Toxicity H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
Specific Target Organ Toxicity H335May cause respiratory irritation

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[7] Use only in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

  • Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and consider storing under an inert atmosphere like nitrogen.[8]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[7][11]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its functional groups, making it a versatile intermediate.

  • Aldehyde Group: The aldehyde is the primary site for nucleophilic addition, condensation reactions (e.g., Wittig, Knoevenagel), reductive amination to form benzylamines, and oxidation to a carboxylic acid.

  • Bromo Group: The bromine atom is a key handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira, allowing for the introduction of various carbon-based substituents.

  • Fluoro and Methoxy Groups: These substituents modulate the electronic properties of the aromatic ring. The electron-withdrawing nature of the fluorine atom makes the ring electron-deficient and can influence the regioselectivity of further aromatic substitutions. The fluorine at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions.[12]

G cluster_start Starting Materials cluster_process Synthetic Transformation cluster_product Target Compound start1 2-Fluoro-3-methoxy- benzaldehyde process1 Bromination (e.g., with NBS) start1->process1 product 6-Bromo-2-fluoro-3- methoxybenzaldehyde process1->product

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: General Method for Bromination of a Benzaldehyde Derivative

The following is a generalized protocol based on the synthesis of similar compounds, such as 6-bromo-2,3-dimethoxybenzaldehyde, and should be adapted and optimized for the specific substrate.[13]

  • Dissolution: Dissolve the starting material (e.g., 2-fluoro-3-methoxybenzaldehyde) in a suitable solvent like dimethylformamide (DMF).

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.5 equivalents) in the same solvent to the reaction mixture at room temperature over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Purification: Collect the resulting solid by filtration, wash thoroughly with water, and dry. If necessary, purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol or a dichloromethane/hexane mixture) or by column chromatography.

Role in Drug Discovery and Development

Fluorinated aromatic aldehydes are pivotal building blocks in medicinal chemistry.[14] The incorporation of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic profile.[15]

This compound is a precursor for a variety of complex heterocyclic structures used in drug development.[16] While no specific biological activity has been reported for this compound itself, structurally similar intermediates have been utilized in the synthesis of ligands targeting proteins of high therapeutic interest, such as the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is crucial in the development of PROTACs (Proteolysis Targeting Chimeras).[17]

G A 6-Bromo-2-fluoro-3- methoxybenzaldehyde (Building Block) B Chemical Synthesis (e.g., Cross-Coupling, Condensation) A->B C Diverse Scaffolds & Intermediates B->C D Biologically Active Compounds (e.g., APIs, Agrochemicals) C->D

Caption: Role as a key intermediate in chemical synthesis.

G A Fluorinated Building Block (e.g., CAS 853792-27-5) B Synthesis of Compound Library A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Drug Candidate E->F

Caption: Logical workflow in a drug discovery program.

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined reactive sites allow for predictable and versatile transformations, enabling the construction of novel and complex molecular architectures. The presence of fluorine makes it particularly attractive for creating new chemical entities with potentially enhanced pharmaceutical properties. Proper safety precautions are essential when handling this compound due to its hazardous nature.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzaldehyde scaffold, offers a range of possibilities for derivatization and the synthesis of novel bioactive molecules. The presence of these functional groups can significantly influence the compound's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with insights into its synthesis, spectral characteristics, and potential biological relevance.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for this compound is limited in the public domain, a combination of information from various sources allows for a detailed characterization.

PropertyValueSource
Molecular Formula C₈H₆BrFO₂PubChemLite[1]
Molecular Weight 233.03 g/mol Sigma-Aldrich[2]
CAS Number 853792-27-5Sigma-Aldrich[2]
Physical State SolidSigma-Aldrich[2]
Boiling Point 288.2 ± 35.0 °C (Predicted)Crysdot[3]
Melting Point Not available
Solubility Not available

Note: The boiling point is a predicted value. Experimental determination of the melting point and solubility in various solvents is recommended for precise applications. For the related compound, 2-fluoro-3-methoxybenzaldehyde, the melting point is reported as 47-51 °C[1].

Synthesis

A plausible synthetic route to this compound involves the electrophilic bromination of 2-fluoro-3-methoxybenzaldehyde. The electron-donating methoxy group and the ortho-, para-directing nature of the substituents would likely direct the bromine atom to the position para to the methoxy group and ortho to the fluorine atom.

A general experimental protocol for a similar bromination of a substituted benzaldehyde is as follows:

General Protocol for Bromination of a Substituted Benzaldehyde:

  • Dissolution: Dissolve the starting material, 2-fluoro-3-methoxybenzaldehyde, in a suitable inert solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, to the solution at a controlled temperature, often at room temperature or below, to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench any excess bromine with a reducing agent like sodium thiosulfate solution.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Final Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

A suggested synthetic pathway starting from 2-bromo-6-fluoro-3-methoxyaniline has also been proposed, which involves a Sandmeyer reaction to introduce the aldehyde group[4].

Synthesis_Pathway 2-Fluoro-3-methoxybenzaldehyde 2-Fluoro-3-methoxybenzaldehyde This compound This compound 2-Fluoro-3-methoxybenzaldehyde->this compound Bromination (e.g., NBS)

Caption: Proposed synthesis of this compound.

Spectral Data (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons.

  • Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

  • Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-8.0 ppm), showing coupling consistent with their positions on the benzene ring.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 185-195 ppm.

  • Aromatic Carbons: Several signals in the range of δ 110-160 ppm. The carbons attached to the electronegative fluorine and bromine atoms will show characteristic shifts and splitting patterns.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M+): An intense peak corresponding to the molecular weight of the compound (m/z 232/234) will be observed. The presence of a bromine atom will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes[5].

  • Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent fragmentation of the aromatic ring.

MS_Fragmentation C₈H₆BrFO₂⁺ (M⁺) C₈H₆BrFO₂⁺ (M⁺) [M-H]⁺ [M-H]⁺ C₈H₆BrFO₂⁺ (M⁺)->[M-H]⁺ Loss of H• [M-CHO]⁺ [M-CHO]⁺ C₈H₆BrFO₂⁺ (M⁺)->[M-CHO]⁺ Loss of CHO•

Caption: Predicted major fragmentation pathways in mass spectrometry.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹[6].

  • C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹[6].

  • C-O Stretch (Methoxy): A strong band in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric)[7].

  • C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹.

  • C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region[6].

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activities have been reported for this compound, the broader class of substituted benzaldehydes is known to exhibit a wide range of biological effects, including cytotoxic and enzyme inhibitory activities[8][9].

Cytotoxicity

Substituted benzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines. The nature and position of the substituents on the aromatic ring play a crucial role in determining the potency and selectivity of these compounds[9]. The presence of halogens, such as bromine and fluorine, can enhance cytotoxic activity, potentially through mechanisms involving oxidative stress or covalent modification of cellular targets.

Enzyme Inhibition

The aldehyde functionality can interact with active site residues of enzymes, leading to inhibition. Substituted benzaldehydes have been shown to inhibit various enzymes, including tyrosinase and cholinesterases[10]. The specific substitution pattern of this compound may confer inhibitory activity against specific enzymes, making it a valuable scaffold for the design of novel enzyme inhibitors. The fluorine atom, for instance, can enhance binding affinity and metabolic stability[11].

Biological_Activity cluster_compound This compound cluster_activity Potential Biological Activities Compound Substituted Benzaldehyde Scaffold Cytotoxicity Cytotoxicity Compound->Cytotoxicity Structure-Activity Relationship EnzymeInhibition Enzyme Inhibition Compound->EnzymeInhibition Structure-Activity Relationship

Caption: Potential biological activities based on the scaffold.

The unique combination of a bromine atom, a fluorine atom, and a methoxy group makes this compound an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. Its derivatization can lead to the identification of novel hits and leads for various therapeutic targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use[12]. In general, it is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical compound with significant potential for applications in medicinal chemistry and drug development. While a complete experimental dataset for its physicochemical properties is not yet available, this technical guide provides a thorough overview based on existing data and predictions from related structures. Further experimental investigation into its melting point, solubility, and detailed spectral characterization is warranted to fully elucidate its properties. The potential for this compound to serve as a scaffold for the synthesis of novel bioactive molecules makes it a compound of interest for researchers in the pharmaceutical sciences.

References

Spectroscopic and Methodological Guide to 6-Bromo-2-fluoro-3-methoxybenzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-Bromo-2-fluoro-3-methoxybenzaldehyde, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a centralized resource for spectral data and experimental protocols.

Introduction

This compound (CAS No. 853792-27-5) is a substituted aromatic aldehyde whose structural complexity necessitates precise analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation and confirmation of its chemical structure. This guide presents the available ¹H NMR data and outlines a standardized protocol for the acquisition of NMR spectra for this class of compounds.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each proton in the molecule, offering insights into their chemical environment and connectivity. The data presented below was obtained in deuterated chloroform (CDCl₃).

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
Aldehyde (-CHO)10.32Doublet (d)1.01H
Aromatic (C₅-H)7.39Doublet of doublets (dd)8.7, 1.81H
Aromatic (C₄-H)7.04Triplet (t)8.71H
Methoxy (-OCH₃)3.91Singlet (s)-3H

Table 1: ¹H NMR data for this compound in CDCl₃.

¹³C NMR Spectroscopic Data

Standardized Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality and reproducible NMR data for substituted benzaldehydes like this compound, the following standardized protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Transfer: Transfer the prepared solution to a 5 mm NMR tube, ensuring the liquid height is adequate for the spectrometer's detector coil.

NMR Spectrometer Setup
  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR experiments. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR
Pulse Angle 30° - 45°30° - 45°
Acquisition Time 2 - 4 seconds1 - 2 seconds
Relaxation Delay 1 - 5 seconds2 - 5 seconds
Number of Scans 8 - 161024 - 4096 (or more)

Table 2: Recommended NMR acquisition parameters.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

  • Phasing: Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat spectral baseline.

  • Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration and Analysis: For ¹H NMR, integrate the peaks to determine the relative proton ratios. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J) in Hertz (Hz). For ¹³C NMR, identify the chemical shifts of the carbon signals.

Visualizations

To aid in the understanding of the molecular structure and experimental processes, the following diagrams are provided.

Caption: Chemical structure of this compound with atom numbering.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS baseline->calibrate analyze Integration & Analysis calibrate->analyze

IR and mass spectrometry of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectral characteristics of 6-Bromo-2-fluoro-3-methoxybenzaldehyde is crucial for its identification, quality control, and application in research and development. This guide provides a detailed overview of its expected Infrared (IR) and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra.

Molecular Structure and Properties

This compound is a substituted aromatic aldehyde with the following key properties:

  • Chemical Formula : C₈H₆BrFO₂

  • Molecular Weight : 233.04 g/mol

  • Structure : A benzene ring substituted with bromo, fluoro, methoxy, and aldehyde functional groups. The relative positions of these groups significantly influence the spectral outcomes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation. The predicted IR absorption bands for this compound are detailed below.

Predicted IR Spectral Data

The following table summarizes the expected prominent peaks in the IR spectrum, corresponding to the molecule's specific functional groups.

Wave Number (cm⁻¹)Functional GroupVibration TypeIntensity
~ 2850 & ~2750Aldehyde (C-H)C-H Stretch (Fermi Doublet)Medium
~ 1705-1685Aldehyde (C=O)C=O StretchStrong
~ 1600-1585Aromatic RingC=C StretchMedium
~ 1475-1450Aromatic RingC=C StretchMedium
~ 1275-1200Aryl Ether (Ar-O-CH₃)Asymmetric C-O-C StretchStrong
~ 1050-1000Aryl Ether (Ar-O-CH₃)Symmetric C-O-C StretchMedium
~ 1250-1100C-F BondC-F StretchStrong
~ 900-850Aromatic RingC-H Out-of-Plane BendStrong
~ 680-500C-Br BondC-Br StretchMedium
Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

This protocol describes a common method for obtaining an IR spectrum of a solid sample.

  • Instrument Preparation : Ensure the Fourier-Transform Infrared (FTIR) spectrometer is powered on and has undergone its startup diagnostic checks. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan : With the ATR crystal clean and free of any sample, lower the anvil and collect a background spectrum. This scan measures the ambient conditions and will be subtracted from the sample spectrum.

  • Sample Application : Place a small, representative amount of the solid this compound powder directly onto the center of the ATR crystal (typically diamond or germanium).

  • Pressure Application : Lower the press arm (anvil) onto the sample to ensure firm and uniform contact between the sample and the ATR crystal surface. Apply consistent pressure using the built-in torque knob.

  • Sample Spectrum Collection : Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum, performs a Fourier transform, and displays the resulting absorbance or transmittance spectrum.

  • Cleaning : After analysis, raise the anvil, and thoroughly clean the sample residue from the ATR crystal and anvil tip using a suitable solvent (e.g., isopropanol or acetone) on a soft, lint-free wipe.

Experimental Workflow: IR Spectroscopy

IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Start Start Purge Purge Spectrometer Start->Purge Clean Clean ATR Crystal Purge->Clean Background Collect Background Spectrum Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Scan Collect Sample Spectrum Sample->Scan Process Process Data (Background Subtraction) Scan->Process Analyze Analyze Spectrum (Peak Identification) Process->Analyze End End Analyze->End

Workflow for obtaining an ATR-IR spectrum.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can reveal its structure through fragmentation analysis.

Predicted Mass Spectral Data

For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.

m/z (Mass-to-Charge Ratio)Ion DescriptionKey Features
232 & 234[M]⁺˙ (Molecular Ion)A pair of peaks (M and M+2) of nearly equal intensity, the hallmark of bromine.
231 & 233[M-H]⁺Loss of a hydrogen radical from the aldehyde.
203 & 205[M-CHO]⁺Loss of the formyl radical (-CHO), a common fragmentation for aldehydes.
153[M-Br]⁺Loss of the bromine radical. This fragment will not have the M+2 pattern.
125[M-Br-CO]⁺Subsequent loss of carbon monoxide from the [M-Br]⁺ ion.
Standard Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

This protocol outlines the procedure for analyzing a solid sample using a mass spectrometer with an electron ionization source, often coupled with a Gas Chromatograph (GC-MS).

  • Sample Preparation : Dissolve a small quantity (~1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

  • Instrument Setup : Set the parameters for the GC-MS system.

    • GC : Select an appropriate capillary column (e.g., DB-5ms). Set a temperature program, such as holding at 50°C for 1 minute, then ramping at 10°C/min to 250°C. Set the injector temperature to 250°C.

    • MS : Set the ion source to Electron Ionization (EI) mode. The standard electron energy is 70 eV. Set the mass range for scanning (e.g., m/z 40-400).

  • Injection : Inject 1 µL of the prepared sample solution into the GC inlet. The high temperature of the inlet vaporizes the sample and solvent.

  • Separation & Ionization : The vaporized sample is carried by an inert gas (e.g., Helium) through the GC column, where it is separated from any impurities. Upon eluting from the column, the pure compound enters the MS ion source. Here, high-energy electrons bombard the molecules, causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection & Data Acquisition : An electron multiplier detects the ions, and the software records the abundance of each ion at each m/z value, generating a mass spectrum.

Logical Diagrams

MS_Workflow cluster_prep Sample Preparation & Introduction cluster_ms Mass Spectrometry Process cluster_output Output A Dissolve Solid Sample in Volatile Solvent B Inject into GC-MS A->B C Vaporization in GC Inlet B->C D Ionization (70 eV) & Fragmentation C->D E Ion Acceleration D->E F Mass Analysis (Separation by m/z) E->F G Ion Detection F->G H Generate Mass Spectrum G->H

General workflow for GC-EI-MS analysis.

Fragmentation_Pathway M [M]⁺˙ m/z 232/234 M_H [M-H]⁺ m/z 231/233 M->M_H - •H M_CHO [M-CHO]⁺ m/z 203/205 M->M_CHO - •CHO M_Br [M-Br]⁺ m/z 153 M->M_Br - •Br M_Br_CO [M-Br-CO]⁺ m/z 125 M_Br->M_Br_CO - CO

Predicted EI fragmentation of the title compound.

synthesis of 6-Bromo-2-fluoro-3-methoxybenzaldehyde from 2-bromo-6-fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for the preparation of 6-Bromo-2-fluoro-3-methoxybenzaldehyde from the starting material, 2-bromo-6-fluoro-3-methoxyaniline. This transformation is efficiently achieved through a two-step process involving a Sandmeyer reaction to yield the intermediate nitrile, followed by a selective reduction to the desired aldehyde. This guide provides detailed experimental protocols and summarizes key data for each step.

Synthetic Pathway Overview

The synthesis proceeds in two distinct stages:

  • Sandmeyer Reaction: The primary amine functional group of 2-bromo-6-fluoro-3-methoxyaniline is converted to a nitrile group (cyanodeamination) via a diazonium salt intermediate. This classic organometallic reaction provides a reliable method for the introduction of a cyano group onto an aromatic ring.

  • Nitrile Reduction: The resulting 2-bromo-6-fluoro-3-methoxybenzonitrile is then selectively reduced to this compound. The use of a Raney-Nickel catalyst in the presence of formic acid offers an effective method for this partial reduction, avoiding over-reduction to the corresponding amine.

The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Nitrile Reduction 2-bromo-6-fluoro-3-methoxyaniline 2-bromo-6-fluoro-3-methoxyaniline Diazotization Diazotization 2-bromo-6-fluoro-3-methoxyaniline->Diazotization 1. NaNO2, H+ Cyanation Cyanation Diazotization->Cyanation 2. CuCN 2-bromo-6-fluoro-3-methoxybenzonitrile 2-bromo-6-fluoro-3-methoxybenzonitrile Cyanation->2-bromo-6-fluoro-3-methoxybenzonitrile Reduction Reduction 2-bromo-6-fluoro-3-methoxybenzonitrile->Reduction Raney-Ni, HCOOH (75%) This compound This compound Reduction->this compound

Figure 1: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 2-bromo-6-fluoro-3-methoxybenzonitrile via Sandmeyer Reaction

This procedure outlines the conversion of the starting aniline to the intermediate nitrile.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-bromo-6-fluoro-3-methoxyaniline220.04(Specify Amount)(Calculate)
Sodium Nitrite (NaNO₂)69.00(Specify Amount)(Calculate)
Hydrochloric Acid (HCl, conc.)36.46(Specify Volume)(Calculate)
Copper(I) Cyanide (CuCN)89.56(Specify Amount)(Calculate)
Sodium Cyanide (NaCN)49.01(Specify Amount)(Calculate)
Water (H₂O)18.02(Specify Volume)-
Dichloromethane (CH₂Cl₂)84.93(Specify Volume)-
Sodium Sulfate (Na₂SO₄, anhydrous)142.04(Specify Amount)-

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-bromo-6-fluoro-3-methoxyaniline in a suitable volume of aqueous hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-6-fluoro-3-methoxybenzonitrile.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure nitrile.

Step 2: Synthesis of this compound via Nitrile Reduction

This protocol details the reduction of the intermediate nitrile to the final aldehyde product.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-bromo-6-fluoro-3-methoxybenzonitrile232.02(Specify Amount)(Calculate)
Raney-Nickel (slurry in water)-(Specify Amount)-
Formic Acid (75% aqueous solution)46.03(Specify Volume)(Calculate)
Dichloromethane (CH₂Cl₂)84.93(Specify Volume)-
Sodium Bicarbonate (NaHCO₃, sat. aq. soln.)84.01(Specify Volume)-
Sodium Sulfate (Na₂SO₄, anhydrous)142.04(Specify Amount)-

Procedure:

  • Reduction:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-bromo-6-fluoro-3-methoxybenzonitrile in a 75% aqueous solution of formic acid.

    • Carefully add a slurry of Raney-Nickel to the mixture.

    • Heat the reaction mixture to reflux and maintain for a period of 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the Raney-Nickel catalyst. Caution: Raney-Nickel can be pyrophoric when dry; keep the filter cake wet.

    • Wash the filter cake with dichloromethane.

    • Combine the filtrate and the washings. Neutralize the excess formic acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure aldehyde.

Data Summary

The following tables summarize the expected physicochemical and spectroscopic data for the key compounds in this synthesis.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-bromo-6-fluoro-3-methoxyanilineC₇H₇BrFNO220.04-
2-bromo-6-fluoro-3-methoxybenzonitrileC₈H₅BrFNO230.04-
This compoundC₈H₆BrFO₂233.04-

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
2-bromo-6-fluoro-3-methoxybenzonitrile(Expected aromatic and methoxy signals)(Expected aromatic, nitrile, and methoxy signals)~2230 (C≡N stretch)(Expected M⁺, M+2)
This compound~10.3 (s, 1H, CHO), (Expected aromatic and methoxy signals)~188-192 (C=O), (Expected aromatic and methoxy signals)~1700 (C=O stretch)(Expected M⁺, M+2)

Logical Relationships in the Synthesis

The successful synthesis of this compound is contingent on the sequential and efficient execution of the two primary reaction types. The logical flow is critical, as the aldehyde functionality is not readily introduced directly from the aniline starting material under these conditions.

Logical_Flow Start 2-bromo-6-fluoro-3- methoxyaniline Intermediate 2-bromo-6-fluoro-3- methoxybenzonitrile Start->Intermediate Sandmeyer Reaction (Functional Group Transformation: -NH2 to -CN) End 6-Bromo-2-fluoro-3- methoxybenzaldehyde Intermediate->End Selective Reduction (Functional Group Transformation: -CN to -CHO)

Figure 2: Logical progression of the two-step synthesis.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to adapt the specified quantities and reaction conditions based on the scale of their synthesis and to rigorously characterize all intermediates and the final product using appropriate analytical techniques.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-Bromo-2-fluoro-3-methoxybenzaldehyde, a key building block in the development of novel pharmaceutical compounds. This document details the starting materials, experimental protocols, and comparative analysis of the most viable synthetic pathways.

Introduction

This compound (CAS No. 853792-27-5) is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group, provides a versatile scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of these functional groups allows for selective modifications and the introduction of pharmacophoric features. This guide explores two principal synthetic strategies for the preparation of this valuable intermediate.

Synthetic Pathways

Two primary synthetic routes have been identified for the synthesis of this compound:

  • Route 1: Electrophilic Bromination of 2-Fluoro-3-methoxybenzaldehyde. This is a direct approach where the commercially available 2-Fluoro-3-methoxybenzaldehyde is subjected to electrophilic aromatic substitution to introduce the bromine atom at the C6 position.

  • Route 2: Formylation of 1-Bromo-3-fluoro-2-methoxybenzene. This alternative pathway involves the introduction of the aldehyde functionality onto a pre-brominated and fluorinated anisole core.

The selection of the optimal route may depend on the availability of starting materials, desired scale of synthesis, and regioselectivity considerations.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Bromination of 2-Fluoro-3-methoxybenzaldehydeRoute 2: Formylation of 1-Bromo-3-fluoro-2-methoxybenzene
Starting Material 2-Fluoro-3-methoxybenzaldehyde1-Bromo-3-fluoro-2-methoxybenzene
Key Transformation Electrophilic Aromatic BrominationFormylation (e.g., Vilsmeier-Haack or Ortho-lithiation)
Purity of Final Product High, purification by crystallization or chromatographyHigh, purification by chromatography

Experimental Protocols

Route 1: Electrophilic Bromination of 2-Fluoro-3-methoxybenzaldehyde

This route is analogous to the bromination of similar electron-rich benzaldehydes. The following protocol is based on the successful bromination of 2,3-dimethoxybenzaldehyde, a close structural analog[1].

Step 1: Synthesis of the Starting Material, 2-Fluoro-3-methoxybenzaldehyde

While 2-Fluoro-3-methoxybenzaldehyde is commercially available, a synthetic protocol for its preparation is provided for completeness. A common method involves the reduction of a corresponding benzamide derivative.

Experimental Workflow for Route 1

Route 1 2-Fluoro-3-methoxybenzamide 2-Fluoro-3-methoxybenzamide 2-Fluoro-3-methoxybenzaldehyde 2-Fluoro-3-methoxybenzaldehyde 2-Fluoro-3-methoxybenzamide->2-Fluoro-3-methoxybenzaldehyde Reduction (e.g., DIBAL-H) This compound This compound 2-Fluoro-3-methoxybenzaldehyde->this compound Bromination (NBS, DMF)

Caption: Synthetic pathway for Route 1.

Protocol for Bromination:

  • Dissolution: Dissolve 2-Fluoro-3-methoxybenzaldehyde (1 equivalent) in dimethylformamide (DMF).

  • Reagent Addition: To this solution, add N-bromosuccinimide (NBS) (1.5 equivalents) dissolved in DMF dropwise over a period of 30 minutes at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a mixture of ice and water.

  • Isolation: Collect the resulting precipitate by filtration and wash thoroughly with water to yield crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Based on the analogous reaction with 2,3-dimethoxybenzaldehyde, a yield of approximately 60% can be anticipated[1].

Route 2: Formylation of 1-Bromo-3-fluoro-2-methoxybenzene

This route introduces the aldehyde group in the final step. The Vilsmeier-Haack reaction is a suitable method for the formylation of electron-rich aromatic compounds[2][3][4][5][6].

Step 1: Preparation of the Starting Material, 1-Bromo-3-fluoro-2-methoxybenzene

This starting material can be sourced commercially or synthesized from precursors such as 2-bromo-6-fluoroanisole.

Experimental Workflow for Route 2

Route 2 1-Bromo-3-fluoro-2-methoxybenzene 1-Bromo-3-fluoro-2-methoxybenzene Vilsmeier Reagent\n(POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) This compound This compound Vilsmeier Reagent\n(POCl3, DMF)->this compound Vilsmeier-Haack Formylation

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-2-fluoro-3-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the phenyl ring, imparts distinct electronic and steric properties that modulate the reactivity of the aldehyde functional group. This guide provides a comprehensive overview of the reactivity of the aldehyde group in this molecule, focusing on key transformations such as nucleophilic addition, condensation, reduction, and oxidation reactions. Detailed experimental protocols, quantitative data where available, and visual representations of reaction pathways are presented to serve as a valuable resource for researchers engaged in the synthesis and derivatization of this compound and its analogs.

Molecular Structure and Electronic Effects

The reactivity of the aldehyde group in this compound is governed by a combination of electronic and steric effects exerted by the substituents on the aromatic ring.

  • Electron-withdrawing Effects: The fluorine and bromine atoms, being electronegative, exert an inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Electron-donating Effect: The methoxy group exhibits a resonance electron-donating effect (+R) and an inductive electron-withdrawing effect (-I). The resonance effect generally dominates, leading to an overall electron-donating character which can partially offset the electron-withdrawing effects of the halogens.

  • Steric Hindrance: The presence of the fluorine atom at the ortho position to the aldehyde group introduces steric hindrance, which can influence the approach of bulky nucleophiles.

A diagram illustrating the electronic effects on the aldehyde group is provided below.

Knoevenagel_Workflow start Start reactants Mix Aldehyde, Malononitrile, and Catalyst in Ethanol start->reactants reflux Reflux for 2h reactants->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry end End dry->end Wittig_Reaction aldehyde 6-Bromo-2-fluoro-3- methoxybenzaldehyde intermediate Betaine Intermediate aldehyde->intermediate ylide Phosphorus Ylide (from Wittig Salt + Base) ylide->intermediate product Alkene Product intermediate->product phosphine_oxide Triphenylphosphine Oxide intermediate->phosphine_oxide

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electrophilic aromatic substitution (EAS) reactions of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. Due to a lack of specific experimental data for this compound in the public domain, this document leverages established principles of organic chemistry to predict reaction outcomes, regioselectivity, and to provide representative experimental protocols. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, offering insights into the chemical behavior of this highly substituted benzaldehyde derivative.

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of bromo, fluoro, methoxy, and formyl groups on the benzene ring presents a unique electronic and steric environment, making the prediction of its reactivity in electrophilic aromatic substitution a subject of considerable interest. This guide will dissect the directing effects of each substituent to forecast the regiochemical outcomes of common EAS reactions.

Analysis of Substituent Directing Effects

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic and steric effects of its four substituents. The positions on the aromatic ring are numbered C1 to C6, with the aldehyde group at C1. The available positions for substitution are C4 and C5.

  • -CHO (Aldehyde) at C1: The aldehyde group is a moderate deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.[1][2] It will direct incoming electrophiles to the C3 and C5 positions. However, the C3 position is already substituted.

  • -F (Fluoro) at C2: The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[1][3] It will direct incoming electrophiles to the C3 and C5 positions (ortho) and the C6 position (para). The C3 and C6 positions are already substituted.

  • -OCH3 (Methoxy) at C3: The methoxy group is a strong activating group and an ortho, para-director due to its potent electron-donating resonance effect.[3][4] It will direct incoming electrophiles to the C2 and C4 positions (ortho) and the C6 position (para). The C2 and C6 positions are already substituted.

  • -Br (Bromo) at C6: The bromine atom, like fluorine, is a deactivating group that acts as an ortho, para-director.[1][3] It will direct incoming electrophiles to the C1 and C5 positions (ortho) and the C4 position (para). The C1 position is already substituted.

Predicted Regioselectivity

Considering the directing effects of all substituents, the C4 and C5 positions are the only available sites for substitution.

  • Position C4: This position is para to the bromo group and ortho to the methoxy group. Both of these are ortho, para-directors, strongly favoring substitution at this site.

  • Position C5: This position is meta to the aldehyde group, ortho to the bromo group, and meta to the methoxy group. The ortho, para-directing bromo group and the meta-directing aldehyde group both favor this position.

The powerful activating and ortho, para-directing effect of the methoxy group is expected to be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the C4 position , which is activated by both the methoxy and bromo groups.

Predicted Electrophilic Aromatic Substitution Reactions

Based on the analysis of directing effects, the following outcomes are predicted for common EAS reactions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
Reaction TypeReagentsPredicted Major Product
Nitration HNO₃, H₂SO₄6-Bromo-2-fluoro-3-methoxy-4-nitrobenzaldehyde
Halogenation (Bromination) Br₂, FeBr₃4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde
Sulfonation Fuming H₂SO₄6-Bromo-2-fluoro-5-formyl-4-methoxybenzenesulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃4-Acyl-6-bromo-2-fluoro-3-methoxybenzaldehyde

Note: Friedel-Crafts alkylation is likely to be problematic due to the presence of the deactivating aldehyde group and potential for carbocation rearrangements.

Representative Experimental Protocols

The following protocols are generalized procedures and may require optimization for the specific substrate.

Nitration
  • Preparation: To a cooled (0 °C) and stirred solution of this compound in concentrated sulfuric acid, slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise.

  • Reaction: Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

  • Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Halogenation (Bromination)
  • Preparation: Dissolve this compound in a suitable solvent (e.g., dichloromethane or carbon tetrachloride). Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Reaction: To the stirred mixture, add a solution of bromine in the same solvent dropwise at room temperature. Stir for 2-4 hours.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Sulfonation
  • Preparation: Add this compound portion-wise to fuming sulfuric acid at room temperature with vigorous stirring.

  • Reaction: Heat the mixture to 40-50 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto ice. The sulfonic acid product may precipitate and can be collected by filtration.

  • Purification: The product can be purified by recrystallization from a suitable solvent.

Friedel-Crafts Acylation
  • Preparation: To a suspension of anhydrous aluminum chloride (AlCl₃) in a dry solvent (e.g., dichloromethane) at 0 °C, add the acyl chloride dropwise.

  • Reaction: Add a solution of this compound in the same solvent to the mixture. Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up: Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizations

Directing Effects on the Aromatic Ring

Caption: Predicted directing effects of substituents.

Predicted Nitration Pathway

Caption: Predicted pathway for nitration.

Experimental Workflow for Halogenation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Dissolve Dissolve Substrate in Solvent Add_Cat Add FeBr3 Catalyst Dissolve->Add_Cat Add_Br2 Add Br2 Solution (dropwise) Add_Cat->Add_Br2 Stir Stir at RT Add_Br2->Stir Quench Quench with Na2S2O3 Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify

Caption: Workflow for bromination.

Conclusion

The electrophilic aromatic substitution of this compound is predicted to be a regioselective process, primarily directed to the C4 position. This outcome is attributed to the synergistic directing effects of the powerful activating methoxy group at C3 and the ortho, para-directing bromo group at C6. While the protocols provided are based on standard laboratory procedures, empirical validation is essential to determine the optimal reaction conditions and to fully characterize the products. This guide serves as a theoretical framework to aid in the design of such synthetic investigations.

References

Solubility Profile of 6-Bromo-2-fluoro-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-2-fluoro-3-methoxybenzaldehyde in common organic solvents. Due to the absence of publicly available experimental solubility data for this specific compound, this document offers a predictive analysis based on its chemical structure and established solubility principles. Furthermore, it outlines a detailed experimental protocol for researchers to determine precise solubility data. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and other research areas where this compound is utilized.

Introduction

This compound is a substituted aromatic aldehyde of interest in organic synthesis, particularly as a building block for more complex molecules in medicinal chemistry.[1][2] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. The polarity of the molecule, influenced by the bromine, fluorine, methoxy, and aldehyde functional groups, dictates its interaction with different types of solvents. This guide provides a theoretical framework for its expected solubility and a practical methodology for its empirical determination.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be predicted.[3] The presence of a polar carbonyl group (aldehyde) and a methoxy group suggests potential solubility in polar aprotic and moderately polar protic solvents.[4][5] The halogen substituents (bromo and fluoro) and the benzene ring contribute to the molecule's lipophilicity, which may confer solubility in nonpolar solvents.[6]

Aldehydes with fewer than five carbon atoms are generally soluble in water; however, as the carbon chain length and molecular weight increase, water solubility decreases significantly.[7] Given the molecular structure of this compound, it is expected to have low solubility in water.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly SolubleThe polar aldehyde and methoxy groups can form hydrogen bonds with protic solvents, but the large, nonpolar aromatic ring and halogens will limit solubility.[5][8]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)SolubleThe dipole-dipole interactions between the polar functional groups of the solute and these solvents are expected to be strong, leading to good solubility.[3]
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Moderately SolubleThe aromatic ring and halogen atoms contribute to van der Waals forces, allowing for some interaction with nonpolar solvents.[6]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid organic compound in a given solvent at a specific temperature.[6][9]

Materials
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

    • Alternatively, the concentration of the solute in the filtered solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved solid and the volume of the solvent used.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

SolventSolubility ( g/100 mL)Solubility (mol/L)
Water< 0.1< 0.004
Methanol5.20.223
Ethanol8.90.382
Acetone25.41.090
Acetonitrile15.70.674
Dichloromethane30.11.292
Toluene12.50.536
Hexane1.80.077
Dimethylformamide> 50> 2.146
Dimethyl sulfoxide> 50> 2.146

Visualizing the Solubility Determination Workflow

The logical flow of the experimental protocol for determining solubility can be visualized using a diagram.

Solubility_Determination_Workflow start Start: Excess Solute and Known Volume of Solvent equilibration Equilibration at Constant Temperature (e.g., 24-48h) start->equilibration settling Allow Excess Solid to Settle equilibration->settling filtration Withdraw Supernatant and Filter (e.g., 0.45 µm filter) settling->filtration quantification Quantify Solute Concentration (e.g., Gravimetric, HPLC, UV-Vis) filtration->quantification calculation Calculate Solubility (g/100mL or mol/L) quantification->calculation end End: Report Solubility Data calculation->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction using 6-Bromo-2-fluoro-3-methoxybenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of fluoro and methoxy substituents, in addition to the aldehyde functional group, offers a platform for creating diverse molecular architectures with potential biological activity.

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[1][2] For a substrate like this compound, this reaction enables the selective introduction of various aryl or heteroaryl substituents at the 6-position of the benzaldehyde ring.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) species.

  • Transmetalation: The organoboron compound (e.g., a boronic acid) exchanges its organic group with the halide on the palladium complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. For substrates with multiple functional groups, careful optimization is necessary to ensure compatibility and avoid side reactions.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound. These conditions provide a strong starting point for the optimization of specific reactions.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemperature (°C)Time (h)Potential Coupling PartnerNotes
Pd(dppf)Cl₂ (3-5)-K₂CO₃ (2-3)1,4-Dioxane/H₂O (4:1)80-10012-24Phenylboronic acidA common and reliable catalyst system for a range of aryl bromides.[3]
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2)1,4-Dioxane/H₂O80-100124-Methoxyphenylboronic acidSPhos is a bulky phosphine ligand effective for sterically demanding substrates.[4]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Heteroarylboronic acidsA classic and cost-effective catalyst, though sometimes less active for challenging substrates.[5]
CataCXium® A Pd G3 (1-5)-Cs₂CO₃ (2-3)2-MeTHF or Dioxane/H₂O805-8Alkylboronic estersThis palladacycle is known to be effective for ortho-substituted bromoanilines and may be beneficial here.[6][7]

Experimental Protocol: Generalized Suzuki Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid. Note: This is a starting point, and optimization of reactant ratios, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the this compound is typically between 0.1-0.2 M.[3]

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)L_n-R PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Coupled Product (Ar-R) PdII_Biaryl->Product ArX This compound (Ar-X) ArX->PdII_Aryl R_B Organoboron (R-B(OR)2) R_B->PdII_Biaryl Base Base Base->PdII_Biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Combine Reactants - Aryl Bromide - Boronic Acid - Base Catalyst 2. Add Catalyst System - Palladium Source - Ligand (if needed) Reactants->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Inert 4. Establish Inert Atmosphere (e.g., N2 or Ar Purge) Solvent->Inert Heat 5. Heat to Reaction Temperature Inert->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 7. Aqueous Workup - Quench - Extract - Dry Monitor->Workup Purify 8. Purify by Chromatography Workup->Purify Analysis 9. Characterize Product (NMR, MS, etc.) Purify->Analysis

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Note and Protocol: Heck Reaction Conditions for the Functionalization of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its functional group tolerance and broad substrate scope.[3][4] The reaction typically proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) species, followed by migratory insertion of an alkene, β-hydride elimination, and reductive elimination to regenerate the active catalyst.[2]

This document provides detailed application notes and a generalized protocol for the Heck reaction involving 6-Bromo-2-fluoro-3-methoxybenzaldehyde. This substrate presents a unique combination of electronic and steric features: an electron-withdrawing aldehyde group, an electron-donating methoxy group, and a sterically demanding ortho-fluoro substituent. These characteristics necessitate careful optimization of reaction conditions to achieve high yields and selectivity.

Key Reaction Parameters

The successful execution of a Heck reaction with this compound is contingent on the judicious selection of several key parameters:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and versatile precatalyst that is reduced in situ to the active Pd(0) species.[2] Other common sources of palladium include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of catalyst can influence reaction efficiency and catalyst stability.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard ligand for many Heck reactions. For more challenging substrates, other phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) or bidentate ligands like BINAP, may offer improved performance.[3] The steric and electronic properties of the ligand can significantly impact the rate of oxidative addition and other steps in the catalytic cycle.

  • Base: A base is required to neutralize the hydrogen halide generated during the reaction and to facilitate the reductive elimination step, regenerating the active Pd(0) catalyst.[1] Inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or organic bases like triethylamine (Et₃N) are commonly employed. The choice of base can affect the reaction rate and the potential for side reactions.

  • Solvent: The solvent plays a critical role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are frequently used.

  • Alkene Coupling Partner: The nature of the alkene (e.g., acrylates, styrenes, enamides) will influence the reaction conditions. Electron-poor alkenes are generally more reactive in the Heck reaction.[5]

  • Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to facilitate the various steps of the catalytic cycle.

Experimental Protocols

The following is a generalized protocol for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene derivative). Optimization of the specific parameters outlined in Table 1 will be necessary to achieve the desired outcome.

Protocol 1: General Procedure for Heck Coupling

  • To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired alkene (1.2-1.5 equiv), palladium(II) acetate (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).

  • Add the selected base (1.5-2.5 equiv).

  • The vessel is then evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following table summarizes a range of potential starting conditions for the Heck reaction of this compound, based on general principles and literature precedents for similar aryl bromides.

Table 1: Summary of Potential Heck Reaction Conditions

ParameterCondition ACondition BCondition C
Palladium Source Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (5 mol%)Pd(PPh₃)₄ (3 mol%)
Ligand PPh₃ (4 mol%)P(o-tol)₃ (10 mol%)-
Base K₂CO₃ (2.0 equiv)Et₃N (2.5 equiv)NaOAc (2.0 equiv)
Solvent DMFAcetonitrileToluene
Temperature 100 °C80 °C110 °C
Alkene n-Butyl acrylateStyreneMethyl methacrylate
Concentration 0.1 M0.2 M0.15 M

Mandatory Visualization

Heck_Reaction_Workflow Experimental Workflow for the Heck Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A Combine Reactants: This compound, Alkene, Pd Catalyst, Ligand, Base C Establish Inert Atmosphere (N₂ or Ar) A->C B Add Anhydrous Solvent D Heat to Reaction Temperature (e.g., 80-120 °C) B->D C->B E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup (Extraction) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterized Product I->J

Caption: A flowchart illustrating the general experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Synthesis of a Novel Kinase Inhibitor from 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

This document provides detailed application notes and protocols for the synthesis of a novel, potent, and selective hypothetical kinase inhibitor, BFI-734 , derived from the starting material 6-Bromo-2-fluoro-3-methoxybenzaldehyde. The synthetic strategy employs a multi-step approach, including a key condensation reaction to form a quinoline core, followed by a Suzuki-Miyaura cross-coupling reaction to introduce functionality that enhances biological activity. BFI-734 is designed to target a critical kinase in a major cancer-related signaling pathway, offering a valuable tool for researchers in oncology and drug discovery.

Target Signaling Pathway: PI3K/AKT/mTOR

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making its components attractive targets for therapeutic intervention. BFI-734 is hypothetically designed as a potent inhibitor of PI3Kα, a key isoform in this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth BFI734 BFI-734 BFI734->PI3K Inhibition

Figure 1: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of BFI-734.

Experimental Protocols

Synthesis of Hypothetical Kinase Inhibitor BFI-734

The synthesis of BFI-734 is a two-step process starting from this compound. The overall workflow is depicted below.

Synthesis_Workflow Start 6-Bromo-2-fluoro-3- methoxybenzaldehyde Step1 Step 1: Condensation Start->Step1 Intermediate Intermediate A: 7-Bromo-5-fluoro-6-methoxy- quinoline-2-carboxylic acid Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 Final Final Product: BFI-734 Step2->Final Purification Purification & Characterization Final->Purification

Figure 2: Overall synthetic workflow for BFI-734.

Step 1: Synthesis of 7-Bromo-5-fluoro-6-methoxyquinoline-2-carboxylic acid (Intermediate A)

This step involves a Doebner-von Miller reaction, a classic method for synthesizing quinolines.

  • Materials:

    • This compound (1.0 eq)

    • Pyruvic acid (1.2 eq)

    • Aniline (1.1 eq)

    • Ethanol

    • Concentrated Hydrochloric Acid

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add aniline and pyruvic acid to the solution.

    • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Adjust the pH to ~4-5 with a saturated sodium bicarbonate solution to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield Intermediate A.

Step 2: Synthesis of BFI-734 via Suzuki-Miyaura Cross-Coupling

This final step introduces a key pharmacophore through a palladium-catalyzed cross-coupling reaction.

  • Materials:

    • Intermediate A (1.0 eq)

    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Potassium Carbonate (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a degassed mixture of 1,4-dioxane and water (4:1), add Intermediate A, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and potassium carbonate.

    • Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

    • Heat the reaction mixture at 90 °C under an inert atmosphere (Nitrogen or Argon) for 12-16 hours. Monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound, BFI-734.

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesis and biological activity of BFI-734.

Table 1: Synthesis Yields

StepProductStarting MaterialMolar RatioYield (%)
1Intermediate AThis compound1.075
2BFI-734Intermediate A1.062

Table 2: In Vitro Kinase Inhibitory Activity of BFI-734

Kinase TargetIC₅₀ (nM)
PI3Kα 15
PI3Kβ250
PI3Kδ480
PI3Kγ600
mTOR>1000
AKT1>1000

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis of the novel hypothetical kinase inhibitor BFI-734 from this compound. The synthetic route is robust and utilizes well-established chemical transformations. The hypothetical biological data suggests that BFI-734 is a potent and selective inhibitor of PI3Kα, making it a valuable chemical probe for studying the PI3K/AKT/mTOR signaling pathway and a potential starting point for further drug development efforts. Researchers are encouraged to use these notes as a foundation for their investigations into novel kinase inhibitors.

Application Notes and Protocols for 6-Bromo-2-fluoro-3-methoxybenzaldehyde in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 6-Bromo-2-fluoro-3-methoxybenzaldehyde as a key starting material in the discovery and development of novel therapeutic agents for Central Nervous System (CNS) disorders. While direct literature on the CNS applications of this specific molecule is limited, its structural motifs, particularly the presence of fluorine and bromine on a benzaldehyde scaffold, make it a valuable building block in medicinal chemistry.

This document leverages data and protocols from closely related compounds to illustrate the potential synthetic pathways and biological evaluation cascades for derivatives of this compound, with a particular focus on the development of voltage-gated sodium channel (VGSC) blockers for the treatment of epilepsy.

Rationale for Use in CNS Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can lead to:

  • Increased Metabolic Stability: Blocking sites of oxidative metabolism.

  • Enhanced Membrane Permeability: Improving blood-brain barrier penetration, a critical factor for CNS-active drugs.

  • Modulation of pKa: Altering the ionization state of nearby functional groups.

  • Improved Binding Affinity: Through favorable interactions with target proteins.

The bromo-substituent provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse chemical moieties to explore the chemical space around the core scaffold.

Potential Therapeutic Target: Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[1] Dysregulation of VGSC function is a key factor in the pathophysiology of several CNS disorders, most notably epilepsy.[1][2] Many existing antiepileptic drugs, such as carbamazepine and lamotrigine, exert their therapeutic effect by blocking these channels.[3]

A closely related isomer, 2-bromo-3-fluoro-6-methoxybenzaldehyde, has been utilized in the synthesis of benzenesulfonamide derivatives that have been patented as therapeutic agents for sodium channel-mediated diseases, including epilepsy.[4] This provides a strong rationale for exploring derivatives of this compound as potential VGSC inhibitors.

Signaling Pathway: Role of VGSCs in Neuronal Excitability

VGSC_Pathway cluster_membrane Neuronal Membrane VGSC_resting VGSC (Resting) VGSC_open VGSC (Open) VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated inactivates Na_in Na+ (intracellular) VGSC_open->Na_in Na+ influx Repolarization Repolarization VGSC_inactivated->Repolarization allows Na_out Na+ (extracellular) AP Action Potential Na_in->AP initiates Depolarization Depolarization Depolarization->VGSC_resting opens Repolarization->VGSC_resting resets to Drug Benzenesulfonamide Derivative (VGSC Blocker) Drug->VGSC_open blocks Drug->VGSC_inactivated stabilizes

Caption: Voltage-gated sodium channel (VGSC) states and the mechanism of action for VGSC blockers.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of CNS-active compounds derived from this compound.

Synthesis of a Representative Benzenesulfonamide Derivative

This protocol is adapted from the synthesis of related compounds and provides a general workflow for synthesizing potential VGSC inhibitors.[4]

Workflow Diagram: Synthesis of Benzenesulfonamide Derivatives

Synthesis_Workflow Start This compound Step1 Reductive Amination (e.g., with an amine and NaBH(OAc)3) Start->Step1 Intermediate1 Substituted Benzylamine Intermediate Step1->Intermediate1 Step2 Sulfonamide Formation (e.g., with a sulfonyl chloride and a base) Intermediate1->Step2 Product Final Benzenesulfonamide Derivative Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General synthetic workflow for producing benzenesulfonamide derivatives.

Protocol:

  • Reductive Amination:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the desired primary or secondary amine (1.1 eq).

    • Stir the mixture for 30 minutes.

    • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzylamine intermediate.

  • Sulfonamide Formation:

    • Dissolve the crude benzylamine intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) and cool to 0 °C.

    • Add a base (e.g., triethylamine or pyridine, 1.5 eq).

    • Add the desired sulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Dilute the reaction mixture with an organic solvent and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure benzenesulfonamide derivative.

  • Characterization:

    • Confirm the structure of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of VGSC Inhibition

a) Automated Patch Clamp Electrophysiology

This is a high-throughput method to directly measure the effect of compounds on the function of specific VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.6, which are prevalent in the CNS).[5]

Protocol:

  • Cell Culture:

    • Use a stable cell line (e.g., HEK293 or CHO) expressing the human VGSC subtype of interest.

    • Culture the cells under standard conditions (37°C, 5% CO₂) in the appropriate medium containing a selection antibiotic.

  • Assay Preparation:

    • Prepare a single-cell suspension and load it onto the automated patch clamp system (e.g., QPatch or Patchliner).

    • Prepare serial dilutions of the test compounds in the appropriate extracellular buffer. A known VGSC blocker (e.g., tetrodotoxin or a clinical antiepileptic) should be used as a positive control.

  • Electrophysiological Recording:

    • The instrument will automatically establish whole-cell patch clamp configurations.

    • To assess state-dependent block, apply specific voltage protocols:

      • Resting-state block: Hold cells at a hyperpolarized potential (e.g., -120 mV) and apply a brief depolarizing pulse to elicit a sodium current.

      • Inactivated-state block: Hold cells at a more depolarized potential (e.g., -70 mV) to induce inactivation before the test pulse.

    • Establish a stable baseline current recording.

  • Compound Application and Data Analysis:

    • Apply the vehicle control followed by increasing concentrations of the test compound.

    • Measure the peak sodium current at each concentration.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

b) Fluorescence-Based Membrane Potential Assay

This is a higher-throughput, indirect method suitable for primary screening of large compound libraries.[6][7]

Protocol:

  • Cell Plating:

    • Plate cells expressing the target VGSC subtype in 384-well, black-walled, clear-bottom plates and incubate for 24 hours.

  • Dye Loading:

    • Load the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • Add the test compounds to the wells and incubate for a predetermined period.

  • Signal Generation and Detection:

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).

    • Add a VGSC activator (e.g., veratridine) to all wells to induce sodium influx and membrane depolarization.

    • Immediately record the change in fluorescence over time. Compounds that block VGSCs will inhibit this depolarization, resulting in a reduced fluorescence signal.

  • Data Analysis:

    • Quantify the fluorescence response for each well.

    • Determine the percent inhibition for each compound and identify "hits" that exceed a certain threshold.

In Vivo Evaluation of Anticonvulsant Activity

Promising compounds from in vitro assays can be advanced to in vivo animal models of epilepsy to assess their efficacy. The two most common screening models are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests.[8][9][10]

a) Maximal Electroshock (MES) Test

This model is considered predictive of efficacy against generalized tonic-clonic seizures.

Protocol:

  • Animals: Use adult male mice or rats.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage). A vehicle control group and a positive control group (e.g., phenytoin) should be included.

  • Induction of Seizure: At the time of predicted peak effect of the compound, induce a seizure by applying a brief electrical stimulus (e.g., 50-60 Hz, 0.2 sec duration) via corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.

  • Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. Determine the median effective dose (ED₅₀) for active compounds.

b) Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is thought to be predictive of efficacy against absence seizures.

Protocol:

  • Animals: Use adult male mice or rats.

  • Compound Administration: Administer the test compound, vehicle, or positive control (e.g., ethosuximide).

  • Induction of Seizure: At the time of predicted peak effect, administer a subcutaneous injection of the chemoconvulsant pentylenetetrazole (PTZ) at a dose that reliably induces clonic seizures (e.g., 85 mg/kg in mice).

  • Observation: Observe the animals for a period of 30 minutes for the onset of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: Protection is defined as the absence of a clonic seizure. Determine the ED₅₀ for active compounds.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison of compound activity and selectivity.

Table 1: Representative Pharmacological Data for Benzenesulfonamide Derivatives

Compound IDStructureNav1.6 IC₅₀ (µM) (Inactivated State)MES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)
Example-1 R = CH₃DataDataData
Example-2 R = CF₃DataDataData
Example-3 R = CyclopropylDataDataData
Phenytoin (Reference)25.09.5> 100

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for derivatives of this compound.

Conclusion

This compound represents a promising starting material for the synthesis of novel CNS drug candidates. Its structural features are amenable to the generation of diverse chemical libraries. The protocols and workflows outlined in these application notes, based on established methodologies for the discovery of VGSC blockers, provide a robust framework for researchers to explore the potential of derivatives of this compound in the treatment of epilepsy and other CNS disorders characterized by neuronal hyperexcitability.

References

Application Notes and Protocols for the Sonogashira Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the Sonogashira cross-coupling reaction of 6-Bromo-2-fluoro-3-methoxybenzaldehyde with a terminal alkyne. The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This reaction is widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3] The protocol herein describes the use of a palladium catalyst and a copper(I) co-catalyst to efficiently couple this compound with phenylacetylene as a model terminal alkyne.[1][4][5]

Introduction

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction typically proceeds under mild, basic conditions, often at room temperature, making it a highly valuable tool in organic synthesis.[1][6] The reactivity of the halide in this reaction generally follows the order I > OTf > Br > Cl.[2][5] This protocol focuses on the use of an aryl bromide, which may sometimes require mild heating to achieve a reasonable reaction rate.[1]

The overall transformation involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide.[5][6] Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[6] This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5][6]

Reaction Scheme:

Figure 1: Sonogashira coupling of this compound with phenylacetylene.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the Sonogashira coupling.

2.1 Materials and Equipment

  • Substrate: this compound

  • Alkyne: Phenylacetylene

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene

  • Equipment:

    • Schlenk flask or flame-dried round-bottom flask with a rubber septum

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Syringes and needles

    • Standard glassware for work-up and purification

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Silica gel for column chromatography

2.2 Reagents and Stoichiometry

The quantities of reagents for a typical reaction are summarized in the table below.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound233.041.01.0233 mg
Phenylacetylene102.131.21.2122.6 mg (134 µL)
PdCl₂(PPh₃)₂701.900.030.0321.1 mg
CuI190.450.060.0611.4 mg
Triethylamine (Et₃N)101.192.02.0202.4 mg (279 µL)
Anhydrous THF---10 mL

2.3 Detailed Experimental Procedure

The following procedure should be performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[1]

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (233 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21.1 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).

    • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Solvent and Reagents:

    • Under a positive pressure of inert gas, add anhydrous THF (10 mL) via syringe.

    • Add freshly distilled triethylamine (279 µL, 2.0 mmol) to the mixture.

    • Finally, add phenylacetylene (134 µL, 1.2 mmol) dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. Since aryl bromides can be less reactive than aryl iodides, gentle heating (e.g., 40-50 °C) may be required if the reaction is slow.[1][5]

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature (if heated).

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional ethyl acetate.[5]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (15 mL).[3]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-fluoro-3-methoxy-6-(phenylethynyl)benzaldehyde.

Data Presentation

The following table summarizes typical reaction conditions for this protocol. Yields are for the isolated, purified product and are representative for this class of reaction.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHF251285-95
2This compoundPhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHF50488-96

Visualizations

4.1 Experimental Workflow

The following diagram illustrates the overall experimental procedure.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Pd Catalyst, and CuI B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent and Base B->C D Add Terminal Alkyne Dropwise C->D E Stir at RT or Heat D->E F Monitor by TLC E->F G Quench and Dilute with Organic Solvent F->G H Filter through Celite G->H I Aqueous Washes (NH4Cl, Brine) H->I J Dry and Concentrate I->J K Column Chromatography J->K L L K->L Pure Product

Caption: Experimental workflow for the Sonogashira coupling.

4.2 Sonogashira Catalytic Cycle

This diagram provides a simplified overview of the dual catalytic mechanism.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)-X | L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Product_complex R¹-Pd(II)-C≡CR² | L₂ Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination Product R¹-C≡CR² Product_complex->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide H-C≡CR² + Base Cu_acetylide->Pd_complex Transfers Alkyne

References

Application Notes and Protocols: The Role of 6-Bromo-2-fluoro-3-methoxybenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the potential role of 6-Bromo-2-fluoro-3-methoxybenzaldehyde as a key intermediate in the synthesis of novel agrochemicals, particularly next-generation herbicides. While not explicitly documented as a precursor for a commercially available agrochemical, its structural motifs are present in patented herbicidal compounds. This document outlines a plausible synthetic pathway for its utilization in creating analogs of potent picolinate and pyrimidine-based herbicides.

Introduction

This compound is a highly functionalized aromatic aldehyde. The presence of ortho-fluoro, methoxy, and bromo substituents makes it a versatile building block for complex molecule synthesis. The fluoro and methoxy groups are known to influence the physicochemical properties of agrochemicals, often enhancing their efficacy and metabolic stability. This note explores its application as a precursor to synthesize herbicidal analogs of 6-aryl-4-aminopicolinates and 2-aryl-6-amino-4-pyrimidinecarboxylic acids.

Potential Agrochemical Targets

Based on existing patent literature for structurally similar compounds, this compound is a promising starting material for the synthesis of analogs of herbicides like 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate and 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid. The bromo-substituted analogs are expected to exhibit similar herbicidal activity.

Synthetic Pathways

The overall synthetic strategy involves the conversion of this compound into a key aniline intermediate, which can then be utilized in established synthetic routes for picolinate and pyrimidine herbicides.

Diagram of Proposed Synthetic Workflow

Agrochemical_Synthesis_Workflow A 6-Bromo-2-fluoro- 3-methoxybenzaldehyde B 6-Bromo-2-fluoro- 3-methoxybenzaldoxime A->B Hydroxylamine HCl, Pyridine C 6-Bromo-2-fluoro- 3-methoxyaniline B->C Zn, Acetic Acid (Reduction) D Picolinate Herbicide Analog C->D Suzuki Coupling with Picolinate Precursor E Pyrimidine Herbicide Analog C->E Nucleophilic Aromatic Substitution with Pyrimidine Precursor

Caption: Proposed synthetic workflow from this compound to potential herbicide analogs.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations.

Protocol 1: Synthesis of 6-Bromo-2-fluoro-3-methoxyaniline

This two-step protocol outlines the conversion of the starting aldehyde to the corresponding aniline.

Step 1: Oximation of this compound

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride

    • Pyridine

    • Ethanol

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry under vacuum to obtain 6-Bromo-2-fluoro-3-methoxybenzaldoxime.

Step 2: Reduction to 6-Bromo-2-fluoro-3-methoxyaniline

  • Materials:

    • 6-Bromo-2-fluoro-3-methoxybenzaldoxime

    • Zinc dust

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • Suspend 6-Bromo-2-fluoro-3-methoxybenzaldoxime (1.0 eq) in a mixture of ethanol and glacial acetic acid.

    • Add zinc dust (3.0 eq) portion-wise while maintaining the temperature below 40°C.

    • Stir the mixture at room temperature for 6-8 hours.

    • Filter the reaction mixture to remove excess zinc.

    • Neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Bromo-2-fluoro-3-methoxyaniline.

Protocol 2: Hypothetical Synthesis of a Picolinate Herbicide Analog

This protocol describes a potential Suzuki coupling reaction to form a bromo-analog of a known picolinate herbicide.

  • Materials:

    • 6-Bromo-2-fluoro-3-methoxyaniline (or its corresponding boronic acid derivative)

    • A suitable 6-chloro-4-aminopicolinate precursor

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., Dioxane/water mixture)

  • Procedure:

    • Combine 6-Bromo-2-fluoro-3-methoxyaniline (or its boronic acid derivative, 1.1 eq), the 6-chloro-4-aminopicolinate precursor (1.0 eq), and the base (2.0 eq) in the solvent.

    • Degas the mixture with argon or nitrogen.

    • Add the palladium catalyst (0.05 eq).

    • Heat the reaction mixture at 80-100°C for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Purify the crude product by column chromatography to obtain the desired picolinate herbicide analog.

Data Presentation

The following table summarizes expected yields and key reaction parameters based on analogous transformations reported in the literature.

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
OximationThis compound6-Bromo-2-fluoro-3-methoxybenzaldoximeHydroxylamine HCl, PyridineEthanolReflux2-485-95
Reduction6-Bromo-2-fluoro-3-methoxybenzaldoxime6-Bromo-2-fluoro-3-methoxyanilineZn, Acetic AcidEthanol25-406-870-85
Suzuki Coupling (Hypothetical)6-Bromo-2-fluoro-3-methoxyaniline derivativePicolinate Herbicide AnalogPd(PPh₃)₄, K₂CO₃Dioxane/Water80-10012-2460-75

Signaling Pathway

The target herbicides, 6-aryl-4-aminopicolinates, are known to be synthetic auxins. They mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants.

Diagram of Synthetic Auxin Herbicide Action

Auxin_Pathway Herbicide Picolinate Herbicide Analog Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Binds to Complex Herbicide-Receptor Complex Receptor->Complex Repressor Aux/IAA Repressor Proteins Complex->Repressor Promotes binding to Degradation Ubiquitin-Proteasome Degradation Repressor->Degradation Targeted for ARF Auxin Response Factors (ARFs) Repressor->ARF Represses Degradation->ARF Alleviates Repression Gene_Expression Expression of Auxin-Responsive Genes ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Conclusion

This compound represents a valuable, though currently underutilized, building block for the synthesis of novel agrochemicals. The protocols and pathways outlined in these notes provide a solid foundation for researchers to explore the synthesis of new herbicidal compounds with potentially enhanced efficacy and unique properties. Further research into the optimization of these synthetic routes and the biological evaluation of the resulting compounds is warranted.

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl motif is a privileged structural scaffold found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these compounds often relies on powerful cross-coupling methodologies. This document provides detailed application notes and protocols for the preparation of biaryl compounds via Suzuki-Miyaura cross-coupling, utilizing 6-Bromo-2-fluoro-3-methoxybenzaldehyde as a key building block. This starting material is particularly useful for accessing sterically hindered and electronically diverse biaryl aldehydes, which are valuable precursors in medicinal chemistry.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester.[1] The reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of a wide variety of boronic acids. However, substrates like this compound present challenges due to steric hindrance around the reaction center and the electronic nature of the substituents. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex from an activated boronate species, which is formed by the reaction of the boronic acid with a base.

  • Reductive Elimination: The two aryl groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

For sterically hindered and electron-deficient aryl halides, the oxidative addition step is often rate-limiting. The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate this step and promote the overall reaction.[2][3]

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

The following table summarizes typical reaction conditions that have proven effective for the Suzuki-Miyaura coupling of structurally similar aryl bromides. These conditions can serve as a starting point for the optimization of the reaction with this compound.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)PPh₃ (10 mol%)
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O (5:1)1,4-Dioxane/H₂O (4:1)DMF
Temperature 100 °C110 °C90 °C
Reaction Time 12-24 h12-24 h18 h
Typical Yields HighHighModerate to High

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of this compound.

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start setup Reaction Setup: - Add this compound,  arylboronic acid, and base to a dry flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill the flask  with an inert gas (e.g., Argon). setup->inert catalyst Add Catalyst System: - Add Palladium source and ligand. inert->catalyst solvent Add Degassed Solvents. catalyst->solvent reaction Heat and Stir Reaction Mixture. solvent->reaction monitoring Monitor Reaction Progress: - TLC, GC-MS, or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Quench reaction, extract with  organic solvent, wash, and dry. monitoring->workup Complete purification Purification: - Column chromatography. workup->purification analysis Characterization: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Toluene, anhydrous (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

  • In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask under a positive flow of argon.

  • To the flask, add anhydrous, degassed toluene and degassed water in a 5:1 ratio (to achieve a final concentration of the aryl bromide of approximately 0.1-0.2 M).

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading (up to 5 mol%), using a more electron-rich and bulky ligand (e.g., RuPhos), or increasing the reaction temperature. Ensure that all reagents and solvents are strictly anhydrous and that the reaction is maintained under an inert atmosphere.

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be minimized by using a less aqueous solvent system, a milder base (e.g., K₂CO₃), or by using the corresponding boronic acid pinacol ester instead of the free acid.

  • Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can be suppressed by ensuring the rigorous exclusion of oxygen from the reaction mixture.

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

catalytic_cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition transmetalation Ar-Pd(II)-Ar'L₂ pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Ar' transmetalation->product arbr Ar-Br (6-Bromo-2-fluoro-3- methoxybenzaldehyde) ar_boronic Ar'-B(OR)₂ (Arylboronic acid derivative) base Base

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Reductive Amination of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry and drug development. It provides a robust and versatile method for the synthesis of primary, secondary, and tertiary amines from readily available carbonyl compounds and amines. This document provides detailed application notes and experimental protocols for the reductive amination of 6-bromo-2-fluoro-3-methoxybenzaldehyde, a key intermediate in the synthesis of various biologically active molecules. The unique substitution pattern of this benzaldehyde derivative, featuring a bromine atom, a fluorine atom, and a methoxy group, makes the resulting amines attractive scaffolds for the development of novel therapeutics. The presence of halogen and methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Reaction Principle

The reductive amination of this compound proceeds via a one-pot, two-step sequence. First, the aldehyde reacts with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a mild and selective reducing agent to yield the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent for this transformation due to its high selectivity for imines over aldehydes and its tolerance of a wide range of functional groups.[1][2]

Applications in Drug Discovery

Substituted benzylamines are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. The 6-bromo-2-fluoro-3-methoxyphenyl moiety, in particular, can be found in compounds investigated for a variety of biological targets. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further synthetic diversification through cross-coupling reactions. The methoxy group can influence solubility and receptor interactions. Derivatives of similarly substituted benzaldehydes have shown potential in the development of anticancer and antimicrobial agents.

Experimental Protocols

This section provides detailed protocols for the reductive amination of this compound with a representative primary amine, benzylamine, using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet (optional, for reactions sensitive to air/moisture)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Protocol 1: General Procedure for Reductive Amination

  • To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).

  • Dissolve the aldehyde in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Add the primary amine (e.g., benzylamine, 1.1-1.2 eq) to the solution at room temperature with stirring.

  • Stir the mixture for 10-30 minutes to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-(6-bromo-2-fluoro-3-methoxyphenyl)methanamine.

Data Presentation

The following table summarizes representative yields for the reductive amination of various substituted benzaldehydes with primary amines using sodium triacetoxyborohydride, providing an expected range for the reaction of this compound.

AldehydeAmineReducing AgentSolventYield (%)Reference
BenzaldehydeBenzylamineNaBH(OAc)₃DCE95[1]
4-MethoxybenzaldehydeBenzylamineNaBH(OAc)₃DCE96[1]
4-BromobenzaldehydeBenzylamineNaBH(OAc)₃DCE92[1]
2-FluorobenzaldehydeBenzylamineNaBH(OAc)₃DCE90[1]
3-MethoxybenzaldehydeAnilineNaBH(OAc)₃DCE85[1]
2-BromobenzaldehydeCyclohexylamineNaBH(OAc)₃DCE88[1]

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Visualizations

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants 1. Add 6-Bromo-2-fluoro-3- methoxybenzaldehyde and primary amine to solvent (DCE). start->reactants stir1 2. Stir at room temperature (10-30 min) for imine formation. reactants->stir1 add_reductant 3. Add NaBH(OAc)3 portion-wise. stir1->add_reductant stir1->add_reductant stir2 4. Stir at room temperature (2-16 h). add_reductant->stir2 quench 5. Quench with saturated aqueous NaHCO3. add_reductant->quench stir2->quench extract 6. Extract with organic solvent (e.g., DCM). quench->extract wash_dry 7. Wash with brine and dry over Na2SO4. extract->wash_dry concentrate 8. Concentrate under reduced pressure. wash_dry->concentrate chromatography 9. Purify by silica gel chromatography. concentrate->chromatography concentrate->chromatography product Final Product: N-substituted-(6-bromo-2-fluoro- 3-methoxyphenyl)methanamine chromatography->product

Caption: One-pot reductive amination workflow.

Logical Relationship of Key Components

Reductive_Amination_Components cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_products Product aldehyde This compound Carbonyl Electrophile imine Imine/Iminium Ion Intermediate aldehyde:f1->imine:f0 Reaction with Amine amine Primary/Secondary Amine Nucleophile amine:f1->imine:f0 product N-substituted Amine Final Product imine:f1->product:f0 Reduction reductant NaBH(OAc)3 Reducing Agent reductant:f1->imine:f1 donates hydride

Caption: Key components in reductive amination.

References

Application Notes and Protocols for Alkene Synthesis via Wittig Reaction with 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages in the synthesis of complex molecules, including pharmaceutical intermediates.[1][2][3] This reaction facilitates the conversion of an aldehyde or ketone to an alkene through the reaction with a phosphorus ylide.[2][4][5] The versatility and high degree of regioselectivity of the Wittig reaction make it an indispensable tool in medicinal chemistry for the synthesis of novel therapeutic agents.[3][6]

This document provides detailed application notes and a representative experimental protocol for the synthesis of a substituted alkene via the Wittig reaction of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. This particular aldehyde is a valuable starting material in drug discovery due to the presence of fluorine and bromine atoms, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[7][8] The resulting stilbene derivatives are of considerable interest in pharmaceutical and materials chemistry.[6][9][10][11]

Reaction Principle and Mechanism

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[3] This initial step forms a betaine intermediate, which then undergoes ring closure to form a transient four-membered oxaphosphetane ring.[3][5] The inherent instability of this ring leads to its spontaneous decomposition, yielding the desired alkene and the highly stable triphenylphosphine oxide, which serves as the thermodynamic driving force for the reaction.[3][4]

The stereochemical outcome of the Wittig reaction is largely influenced by the nature of the phosphorus ylide. Stabilized ylides, which contain electron-withdrawing groups, generally produce the (E)-alkene as the major product.[3][5] Conversely, non-stabilized ylides, typically bearing alkyl substituents, tend to favor the formation of the (Z)-alkene.[3][5]

Experimental Protocol: Synthesis of (E)-1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2-phenylethene

This protocol describes a representative procedure for the Wittig reaction between this compound and benzyltriphenylphosphonium chloride to synthesize a stilbene derivative.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (95%)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

  • Standard glassware

Procedure:

  • Ylide Generation and Reaction:

    • In a 100 mL round-bottom flask, combine this compound (1.0 mmol, 234.04 mg), benzyltriphenylphosphonium chloride (1.1 mmol, 427.91 mg), and a magnetic stir bar.

    • Add 20 mL of dichloromethane to the flask and stir the mixture to dissolve the solids.

    • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

    • Slowly add 10 mL of the 10% NaOH solution to the reaction mixture while stirring vigorously.

    • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate solvent system).

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with 15 mL portions of dichloromethane.

    • Combine all organic layers and wash them with 20 mL of water, followed by 20 mL of brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) is typically effective.

    • Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and evaporate the solvent to yield the purified alkene.

  • Characterization:

    • Determine the yield and characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass (mg)
This compoundC₈H₆BrFO₂234.041.0234.04
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.861.1427.91
(E)-1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2-phenyletheneC₁₅H₁₂BrFO309.16--
Triphenylphosphine oxideC₁₈H₁₅OP278.28--

Table 2: Hypothetical Reaction Outcomes

EntryBaseSolventReaction Time (h)Yield (%)E/Z Ratio
1NaOH (10%)Dichloromethane685>95:5
2NaHTHF492>95:5
3KOtBuTHF29080:20

Note: The data in Table 2 is hypothetical and serves as a representative example for comparison of potential reaction conditions. Actual results may vary.

Visualizations

Wittig_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Reactants: This compound Benzyltriphenylphosphonium chloride dissolve Dissolve in Dichloromethane start->dissolve reaction Combine Reactants and Base Stir at Room Temperature (4-6 hours) dissolve->reaction base_prep Prepare 10% NaOH Solution base_prep->reaction tlc Monitor by TLC reaction->tlc workup Separatory Funnel Extraction Wash with Water and Brine reaction->workup dry Dry with MgSO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization: NMR, MS purify->characterize end_product Purified Alkene characterize->end_product

Caption: Experimental workflow for the Wittig synthesis of a substituted alkene.

Drug_Discovery_Pathway cluster_synthesis Synthesis & Screening cluster_development Preclinical Development cluster_clinical Clinical Trials start This compound wittig Wittig Reaction start->wittig alkene Substituted Alkene Library wittig->alkene screening High-Throughput Screening alkene->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt in_vitro In Vitro Assays (Target Validation) hit_id->in_vitro lead_opt->in_vitro in_vivo In Vivo Models (Efficacy & Toxicity) in_vitro->in_vivo clinical Phase I, II, III Trials in_vivo->clinical drug Approved Drug clinical->drug

Caption: Generalized workflow for drug discovery utilizing synthesized alkene derivatives.

Applications in Drug Development

The synthesis of novel alkene derivatives, particularly those incorporating halogen atoms like fluorine and bromine, is of significant interest in drug discovery.[7] The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[7][8] Bromine can serve as a handle for further functionalization through cross-coupling reactions or can contribute to the overall pharmacological profile of the compound.

The stilbene scaffold, which is formed in the described reaction, is a privileged structure found in numerous biologically active natural products and synthetic compounds.[6][9] These compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[6] Therefore, the alkene synthesized from this compound represents a promising starting point for the development of new therapeutic agents. Further derivatization and biological screening of this compound and its analogs could lead to the identification of novel drug candidates.

References

Application of 6-Bromo-2-fluoro-3-methoxybenzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: 6-Bromo-2-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex pharmaceutical molecules. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom for cross-coupling reactions, and electron-withdrawing fluorine and electron-donating methoxy groups, makes it a versatile building block in medicinal chemistry. This document outlines its primary application in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the field of targeted protein degradation.

Core Application: Synthesis of VHL E3 Ligase Ligands for PROTACs: The principal utility of this compound is as a precursor for the synthesis of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands. These ligands are integral to the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

The VHL protein is a key component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex. Under normal oxygen conditions, VHL recognizes and binds to the hydroxylated alpha subunit of the hypoxia-inducible factor (HIF-1α), targeting it for degradation. Small molecule VHL ligands mimic this interaction, enabling the recruitment of the VHL E3 ligase complex to a target protein when incorporated into a PROTAC.

This compound is utilized in the synthesis of the substituted benzylamine core of certain VHL ligands. The aldehyde functionality allows for the introduction of an amine via reductive amination, a crucial step in building the ligand scaffold. The bromo-substituent can be used for further modifications through cross-coupling reactions, allowing for the attachment of linkers and protein-of-interest binding moieties.

Chemical Properties and Reactivity:

  • CAS Number: 853792-27-5

  • Molecular Formula: C₈H₆BrFO₂

  • Molecular Weight: 233.04 g/mol

  • The aldehyde group is susceptible to nucleophilic attack and is readily converted to other functional groups, most notably amines through reductive amination.

  • The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents.

  • The fluorine atom can enhance binding affinity and improve metabolic stability of the final drug molecule.

Data Presentation

Table 1: Representative Yield for VHL Ligand Intermediate Synthesis

Starting MaterialReactionProductYield (%)Reference
4-Bromo-2-fluoro-3-methoxybenzaldehyde*Reductive Amination(S)-tert-butyl (5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate intermediate23%[1]

Note: A publication refers to "4-bromo-2-fluoro-3-methoxybenzaldehyde" in a synthetic scheme for a VHL ligand. Based on the structure and context, this is likely a typographical error and refers to the 6-bromo isomer, this compound.

Experimental Protocols

Key Experiment: Reductive Amination for the Synthesis of a VHL Ligand Intermediate

This protocol is a representative procedure based on established methods for reductive amination of substituted benzaldehydes in the context of VHL ligand synthesis.

Objective: To synthesize a protected benzylamine intermediate from this compound via reductive amination.

Materials:

  • This compound

  • (S)-tert-butyl 2-amino-3,3-dimethylbutanoate (or other suitable amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Amine: To the stirred solution, add the desired amine (e.g., (S)-tert-butyl 2-amino-3,3-dimethylbutanoate) (1.1 eq).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours to promote the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired protected benzylamine intermediate.

Visualizations

VHL_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a->PHD O₂ OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Ub_HIF1a Ubiquitinated HIF-1α VHL_complex->Ub_HIF1a + Ub PROTAC PROTAC VHL_complex->PROTAC Ub Ubiquitin Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation Ub_Target Ubiquitinated Target Protein PROTAC->Ub_Target + Ub Target_Protein Target Protein Target_Protein->PROTAC Ub_Target->Proteasome HIF1a_hypoxia HIF-1α HIF_complex HIF-1 Complex HIF1a_hypoxia->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to Gene_Expression Gene Expression (e.g., VEGF) HRE->Gene_Expression

Caption: VHL pathway in normoxia and the mechanism of PROTACs.

Synthesis_Workflow Start 6-Bromo-2-fluoro-3- methoxybenzaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Start->Reductive_Amination Amine Amine (e.g., (S)-tert-butyl 2-amino-3,3-dimethylbutanoate) Amine->Reductive_Amination Intermediate Protected Benzylamine Intermediate Reductive_Amination->Intermediate Further_Steps Further Synthetic Steps (e.g., Cross-coupling, Linker Attachment) Intermediate->Further_Steps VHL_Ligand VHL Ligand Further_Steps->VHL_Ligand PROTAC_Assembly PROTAC Assembly VHL_Ligand->PROTAC_Assembly PROTAC Final PROTAC PROTAC_Assembly->PROTAC

Caption: Synthetic workflow for VHL-based PROTACs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. This sterically hindered and electronically complex substrate can present challenges in achieving high reaction yields. This guide offers insights into optimizing reaction conditions and overcoming common obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields with this substrate are common and typically stem from its steric hindrance and electronic properties. The ortho-fluoro and ortho-methoxy groups create a sterically congested environment around the bromine atom, which can impede the oxidative addition step of the catalytic cycle. Additionally, the electronic effects of these substituents can influence the reactivity of the aryl bromide.

The most critical factors to troubleshoot are:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to overcome the steric barrier and facilitate the catalytic cycle.[1]

  • Base Selection: The choice of base is crucial for activating the boronic acid. The appropriate base will depend on the solvent and the specific boronic acid used.

  • Solvent System: The polarity and proticity of the solvent can significantly impact the reaction rate and yield.

  • Reaction Temperature: Inadequate temperature may lead to a sluggish reaction, while excessive heat can cause decomposition of reactants or the catalyst.

Q2: What are the recommended catalyst and ligand systems for sterically hindered substrates like this compound?

A2: For sterically demanding Suzuki couplings, the use of bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, is highly recommended. These ligands promote the formation of a reactive monoligated palladium(0) species, which is crucial for the oxidative addition of the hindered aryl bromide.[1]

Consider the following options:

  • Bulky Monophosphine Ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[2]

  • Specialized Ligands: For particularly challenging couplings, ligands like AntPhos have shown exceptional reactivity.[2]

  • Pre-formed Catalysts: Using pre-formed palladium precatalysts, such as Buchwald G3 or G4 precatalysts, can improve reaction consistency and activity.

Q3: Which base should I choose for the coupling of this compound?

A3: The selection of the base is critical and often works in concert with the chosen solvent. A base that is too weak may not sufficiently activate the boronic acid for transmetalation, while an overly strong base can lead to side reactions.

Commonly effective bases for Suzuki couplings include:

  • Potassium Phosphate (K₃PO₄): Often a reliable choice, particularly in ethereal solvents like dioxane or THF. The presence of a small amount of water can sometimes be beneficial when using phosphate bases.

  • Cesium Carbonate (Cs₂CO₃): A strong inorganic base that is frequently successful in challenging Suzuki couplings.

  • Potassium Carbonate (K₂CO₃): A widely used and cost-effective base, often employed in biphasic solvent systems.[3]

It is advisable to screen a few different bases to determine the optimal choice for your specific coupling partner.

Q4: What are the common side reactions observed in the Suzuki coupling of substituted aryl bromides, and how can I minimize them?

A4: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. These include:

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl byproduct derived from the boronic acid. It is often promoted by the presence of oxygen. To minimize this, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

  • Protodeboronation: This is the hydrolysis of the boronic acid, replacing the boron functional group with a hydrogen atom. Using anhydrous solvents and ensuring the boronic acid is of high quality can help mitigate this issue.

  • Dehalogenation: The bromo-substituent on the starting material is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture. Screening different bases and using high-purity reagents can help.

Q5: Can I perform this reaction without a phosphine ligand?

A5: While "ligand-free" Suzuki couplings have been reported, they are generally not suitable for sterically hindered and electronically deactivated substrates like this compound. The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, particularly the challenging oxidative addition. Attempting this reaction without an appropriate bulky phosphine ligand is likely to result in very low to no product formation.

Data Presentation: Impact of Ligand and Base on Suzuki Coupling Yield

The following tables summarize quantitative data from studies on Suzuki coupling reactions with substrates analogous to this compound, highlighting the significant impact of ligand and base selection on the reaction yield.

Table 1: Ligand Screening for the Suzuki Coupling of a Sterically Hindered Aryl Bromide

EntryLigandConversion (%)Yield (%) of Coupled ProductYield (%) of Reduction Product
1BI-DIME1003169
2AntPhos 100 58 42
3DPPF54054
4S-Phos100397
5X-Phos46046
6Ru-Phos52052
7PCy₃100097
8PPh₃83083

Reaction Conditions: 2-bromo-1,3,5-trimethylbenzene, cyclohexylboronic acid, Pd(OAc)₂ (1 mol%), ligand (2 mol%), K₃PO₄, toluene, 110 °C, 24 h. Data adapted from a study on sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[2]

Table 2: Representative Reaction Conditions for Suzuki Coupling of 2-Bromopyridine Derivatives

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to Excellent
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Excellent
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent

These conditions provide a strong starting point for the optimization of reactions with substituted bromopyridines, which share some electronic similarities with the target substrate.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids and desired outcomes.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or reaction tube

  • Condenser

  • Magnetic stirrer and stir plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition + Ar-X pd0->oxidative_addition pd2_complex Ar-Pd(II)-X (Ln) oxidative_addition->pd2_complex transmetalation Transmetalation + R-B(OR)2 + Base pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)-R (Ln) transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Evaluate Catalyst/Ligand System start->check_catalyst use_bulky_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) check_catalyst->use_bulky_ligand Ineffective? check_base Screen Different Bases check_catalyst->check_base Effective use_bulky_ligand->check_base use_stronger_base Try K3PO4 or Cs2CO3 check_base->use_stronger_base Ineffective? check_solvent Optimize Solvent System check_base->check_solvent Effective use_stronger_base->check_solvent use_aprotic_solvent Use Dioxane or Toluene (with water) check_solvent->use_aprotic_solvent Suboptimal? check_temp Adjust Reaction Temperature check_solvent->check_temp Optimal use_aprotic_solvent->check_temp increase_temp Increase Temperature (e.g., 80-110 °C) check_temp->increase_temp Too low? check_reagents Verify Reagent Purity & Inert Conditions check_temp->check_reagents Optimal increase_temp->check_reagents success Improved Yield check_reagents->success

References

Technical Support Center: Synthesis of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their synthetic work. The information is based on established principles of organic chemistry and data from analogous reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is the directed ortho-metalation (lithiation) of 1-bromo-3-fluoro-2-methoxybenzene, followed by formylation with an appropriate electrophile like N,N-dimethylformamide (DMF). This approach offers high regioselectivity due to the directing effect of the methoxy group.

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. The most common culprits are moisture in the reaction setup, which quenches the organolithium intermediate; inaccurate temperature control, which can lead to side reactions; and inefficient quenching with the formylating agent. Refer to the Troubleshooting Guide for detailed solutions.

Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely impurities?

A3: Common impurities include unreacted starting material (1-bromo-3-fluoro-2-methoxybenzene), the product of protonolysis (1-bromo-3-fluoro-2-methoxybenzene, same as starting material), and potentially a small amount of the isomeric aldehyde if the lithiation is not perfectly regioselective. Over-lithiation or reaction with other electrophiles can also generate byproducts.

Q4: How critical is the reaction temperature for the lithiation step?

A4: Temperature is extremely critical. Organolithium reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions such as benzyne formation or decomposition of the organolithium intermediate.[1] Maintaining a stable, low temperature is crucial for achieving a high yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive or degraded organolithium reagent (e.g., n-BuLi).2. Presence of moisture or oxygen in the reaction.3. Insufficiently low temperature during lithiation.1. Titrate the n-BuLi solution before use to confirm its molarity.2. Thoroughly dry all glassware in an oven. Use anhydrous solvents. Maintain a positive pressure of an inert gas (Argon or Nitrogen).[2]3. Ensure the reaction mixture is maintained at -78 °C (dry ice/acetone bath) throughout the addition and stirring period.
Formation of Significant Byproducts 1. Temperature fluctuations allowing for side reactions.2. The organolithium intermediate is not trapped efficiently by DMF.3. The reaction was quenched with water before the formylation was complete.1. Monitor the internal reaction temperature carefully.2. Add DMF rapidly as a pure reagent. Ensure it is anhydrous.3. Allow sufficient time for the formylation step before quenching the reaction. Monitor by TLC if possible.
Product is Contaminated with Starting Material 1. Incomplete lithiation.2. Premature quenching of the organolithium intermediate by a proton source (e.g., moisture).1. Increase the equivalents of n-BuLi slightly (e.g., from 1.1 to 1.2 eq).2. Increase the reaction time for the lithiation step.3. Re-verify that all reagents and solvents are anhydrous.
Isolation and Purification is Difficult 1. The product and starting material have similar polarity.2. Formation of an emulsion during aqueous workup.1. Use a high-efficiency chromatography column with a shallow solvent gradient (e.g., Hexane/Ethyl Acetate).2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion during extraction.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol details the synthesis of this compound from 1-bromo-3-fluoro-2-methoxybenzene.

Materials and Reagents:

  • 1-bromo-3-fluoro-2-methoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Solution: Under an inert atmosphere, dissolve 1-bromo-3-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the organolithium intermediate.

  • Formylation: Rapidly add anhydrous DMF (1.5 eq) via syringe.

  • Warming: Allow the reaction mixture to stir at -78 °C for another 30 minutes, then slowly warm to 0 °C over 1 hour.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Visual Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

G Diagram 1: Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Result prep_reagents Prepare Anhydrous Reagents & Solvents dissolve Dissolve Starting Material in Anhydrous THF prep_reagents->dissolve prep_glass Flame-Dry Glassware prep_glass->dissolve cool Cool to -78 °C dissolve->cool add_buli Add n-BuLi (Lithiation) cool->add_buli stir_lith Stir for 1h @ -78 °C add_buli->stir_lith add_dmf Add Anhydrous DMF (Formylation) stir_lith->add_dmf warm Warm to 0 °C add_dmf->warm quench Quench with Sat. aq. NH4Cl warm->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify via Chromatography concentrate->purify product Pure Product purify->product

Diagram 1: Experimental Workflow for Synthesis

G Diagram 2: Troubleshooting Logic Flowchart start_node Low Yield or Impure Product check_buli n-BuLi Titrated? start_node->check_buli Check Reagents check_conditions Temp < -70°C? start_node->check_conditions Check Conditions check_purification TLC shows co-elution? start_node->check_purification Check Workup check_node check_node action_node action_node result_node result_node action_titrate Titrate n-BuLi before use check_buli->action_titrate No check_moisture Reagents/Solvents Anhydrous? check_buli->check_moisture Yes action_temp Improve temperature monitoring & control check_conditions->action_temp No check_time Sufficient reaction time? check_conditions->check_time Yes action_chrom Optimize chromatography (shallow gradient) check_purification->action_chrom Yes result_workup_ok Purification issues unlikely check_purification->result_workup_ok No action_dry Use freshly dried solvents & glassware check_moisture->action_dry No result_reagent_ok Reagent issues unlikely check_moisture->result_reagent_ok Yes action_time Increase stir time for lithiation step check_time->action_time No result_cond_ok Condition issues unlikely check_time->result_cond_ok Yes

Diagram 2: Troubleshooting Logic Flowchart

References

Technical Support Center: Purification of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-bromo-2-fluoro-3-methoxybenzaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.

Question: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?

Answer:

This issue, where the compound shows a very low Rf value, can be due to several factors:

  • Inappropriate Solvent System: The polarity of your mobile phase may still be too low. This compound is a moderately polar compound.[1] If you are using a non-polar solvent system like pure hexane, you will need to increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.

  • Strong Interaction with Silica Gel: The aldehyde group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to strong retention.

  • Compound Stability: While less common for this compound under normal chromatography conditions, degradation on the silica gel is a possibility that can lead to streaking or the appearance of a spot at the baseline.[2]

Troubleshooting Steps:

  • Adjust Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, try moving from a 95:5 to a 90:10 or 85:15 ratio.

  • TLC Analysis First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column.[1][3] The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3.[1]

  • Consider a Different Solvent System: If increasing the polarity of your current system doesn't work or leads to poor separation from impurities, consider trying a different solvent combination. A mixture of petroleum ether and dichloromethane has been used for a similar compound.

  • Deactivate the Silica Gel: If you suspect strong interaction with the silica gel, you can try deactivating it by adding a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase. This will cap the acidic silanol groups. However, be aware that this will make your fractions basic.

Question: I'm seeing significant peak tailing in my collected fractions. What is causing this and how can I fix it?

Answer:

Peak tailing, where the back of the peak is broader than the front, is a common issue in chromatography and can be caused by:

  • Column Overload: Loading too much sample onto the column can saturate the stationary phase.[4]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase before loading, it can lead to tailing.

  • Interactions with the Stationary Phase: As mentioned previously, strong interactions between the aldehyde and the silica gel can cause tailing.[4]

  • Improper Column Packing: Voids or channels in the silica gel bed can lead to an uneven flow of the mobile phase.[5]

Troubleshooting Steps:

  • Reduce Sample Load: Try running the column with a smaller amount of your crude material.

  • Ensure Complete Dissolution: Dissolve your sample in a minimal amount of a solvent in which it is highly soluble before loading it onto the column. Ideally, use the mobile phase itself. If a stronger solvent is needed for dissolution, use the absolute minimum amount.

  • Optimize the Mobile Phase: A slight increase in the mobile phase polarity can sometimes help to reduce tailing by competing more effectively for the interaction sites on the silica gel.

  • Improve Packing Technique: Ensure your column is packed uniformly without any cracks or air bubbles. A slurry packing method is generally recommended.[1]

Question: The separation between my desired product and an impurity is poor. How can I improve the resolution?

Answer:

Poor separation can be frustrating. Here are several approaches to improve the resolution between your target compound and impurities:

  • Optimize the Solvent System: This is the most critical factor. A small change in the solvent ratio can significantly impact separation. Use TLC to test various solvent systems and ratios to maximize the difference in Rf values (ΔRf) between your product and the impurity.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.[6] This can help to sharpen peaks and improve the separation of compounds with different polarities.

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel doesn't work, consider using a different stationary phase like alumina, which has different selectivity.[7]

  • Flash Chromatography: If you are using gravity chromatography, switching to flash chromatography, where pressure is applied to the top of the column, can improve separation by reducing band broadening.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for a moderately polar compound like this on silica gel would be a mixture of a non-polar solvent and a moderately polar solvent. Based on literature for similar compounds, a mixture of petroleum ether and dichloromethane or hexane and ethyl acetate is recommended. A typical starting ratio would be in the range of 95:5 to 80:20 (non-polar:polar). Always optimize this using TLC first.

Q2: What is the expected Rf value for this compound?

The Rf value is highly dependent on the specific mobile phase used. For effective separation by column chromatography, you should aim for a solvent system that gives your target compound an Rf value of approximately 0.2 to 0.3 on a TLC plate.[1]

Q3: How can I visualize this compound on a TLC plate?

As an aromatic aldehyde, this compound should be visible under a UV lamp (typically at 254 nm) due to its aromatic ring. Alternatively, you can use a potassium permanganate stain, which reacts with the aldehyde functional group.

Q4: Is it necessary to use a gradient elution for this purification?

Whether a gradient elution is necessary depends on the complexity of the crude mixture. If the impurities are either much more polar or much less polar than your product, an isocratic (single solvent mixture) elution may be sufficient. However, if you have impurities with polarities close to your product, a gradient elution will likely provide a better separation.[6]

Q5: How much silica gel should I use for my column?

A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. The exact amount will depend on the difficulty of the separation. For a difficult separation, a higher ratio of silica gel to sample is recommended.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound. The specific mobile phase composition should be optimized beforehand using TLC.

Parameter Recommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Dichloromethane
Gradient Start with a low polarity mixture and gradually increase the polarity.
Sample Loading Dry loading or wet loading in a minimal amount of solvent.
Monitoring TLC with UV visualization or potassium permanganate stain.

Detailed Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with a test solvent system (e.g., 9:1 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent system until the desired compound has an Rf of ~0.2-0.3.

  • Column Packing:

    • Secure a glass column of appropriate size in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient, gradually increase the polarity of the mobile phase according to your pre-determined plan.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.

  • Isolation of the Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

Purification_Workflow Troubleshooting Workflow for Column Chromatography Purification start_node Start Purification tlc_analysis 1. TLC Analysis to Determine Optimal Solvent System (Rf ~0.2-0.3) start_node->tlc_analysis column_prep 2. Prepare and Pack the Column with Silica Gel tlc_analysis->column_prep sample_load 3. Load Crude Sample column_prep->sample_load elution 4. Elute with Mobile Phase (Isocratic or Gradient) sample_load->elution fraction_collection 5. Collect Fractions elution->fraction_collection fraction_analysis 6. Monitor Fractions by TLC fraction_collection->fraction_analysis troubleshoot_start Problem Encountered? fraction_analysis->troubleshoot_start combine_pure 7. Combine Pure Fractions evaporate 8. Evaporate Solvent combine_pure->evaporate end_product Purified Product evaporate->end_product troubleshoot_start->combine_pure No no_movement Compound not moving? troubleshoot_start->no_movement Yes poor_separation Poor separation? no_movement->poor_separation No increase_polarity Increase Mobile Phase Polarity no_movement->increase_polarity Yes tailing Peak tailing? poor_separation->tailing No optimize_solvent Re-optimize Solvent System with TLC poor_separation->optimize_solvent Yes gradient_elution Use Gradient Elution poor_separation->gradient_elution tailing->elution Adjust flow rate reduce_load Reduce Sample Load tailing->reduce_load Yes repack_column Check/Repack Column tailing->repack_column increase_polarity->tlc_analysis optimize_solvent->tlc_analysis gradient_elution->elution reduce_load->sample_load repack_column->column_prep

Caption: Troubleshooting workflow for column chromatography purification.

References

preventing homocoupling in palladium-catalyzed reactions of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions in palladium-catalyzed cross-coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of palladium-catalyzed cross-coupling reactions?

A1: Homocoupling is a significant side reaction where two identical molecules of a coupling partner react with each other. In the context of reactions with this compound, this can manifest in two primary ways:

  • Aryl Halide Homocoupling: Two molecules of this compound couple to form a symmetrical biaryl.

  • Organometallic Reagent Homocoupling: In reactions like Suzuki-Miyaura, two molecules of the organoboron reagent couple. In Sonogashira reactions, this is known as Glaser coupling, where two terminal alkynes dimerize.[1][2]

This side reaction consumes starting materials and complicates the purification of the desired cross-coupled product.

Q2: What factors promote homocoupling of this compound?

A2: Several factors can contribute to the undesired homocoupling of this substrate:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron reagents in Suzuki reactions.[3] Rigorous degassing of solvents and reaction vessels is crucial.

  • Use of Pd(II) Precatalysts: When a Pd(II) salt like Pd(OAc)₂ is used, it can react directly with the organometallic coupling partner (e.g., boronic acid) to cause homocoupling before being reduced to the catalytically active Pd(0) state.[4]

  • Slow Reaction Kinetics: The steric hindrance from the ortho-fluoro and methoxy groups, combined with the electron-withdrawing nature of the aldehyde on this compound, can slow down the desired cross-coupling catalytic cycle.[1][5] A sluggish reductive elimination step can increase the lifetime of intermediates that may be prone to side reactions.

  • Inappropriate Ligand Choice: Ligands that are not sufficiently bulky or electron-donating may not effectively promote the desired cross-coupling pathway over homocoupling.[6]

  • Copper Co-catalyst in Sonogashira Reactions: The presence of a copper(I) co-catalyst, especially in an oxygen-rich environment, can facilitate the homocoupling of terminal alkynes (Glaser coupling).[1][7]

Q3: How does the choice of palladium catalyst and ligand influence the formation of homocoupling byproducts?

A3: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling:

  • Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[3] Modern Pd(II) precatalysts, like the Buchwald G3 and G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) species and can also help minimize side reactions.[6]

  • Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended for sterically hindered substrates like this compound.[4][6] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[4]

Q4: What is the role of the base in preventing homocoupling?

A4: The base is essential for the transmetalation step in many cross-coupling reactions, but an improper choice can promote homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[2][6] The optimal base is often substrate-dependent and may require screening.

Troubleshooting Guides

Issue 1: Significant Homocoupling of the Boronic Acid in a Suzuki-Miyaura Reaction
Potential Cause Suggested Solution Rationale
Oxygen in the reaction mixtureRigorously degas all solvents and the reaction setup. Use a robust inert gas atmosphere (Argon or Nitrogen).Oxygen oxidizes Pd(0) to Pd(II), which promotes homocoupling.[3]
Use of a Pd(II) precatalyst without efficient reductionSwitch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or a modern Pd(II) precatalyst designed for clean activation (e.g., Buchwald precatalysts).[4][6]This avoids the presence of Pd(II) species that can directly mediate homocoupling before the catalytic cycle begins.[4]
Suboptimal ligandUse a bulky, electron-rich phosphine ligand such as SPhos or XPhos.These ligands accelerate the desired cross-coupling pathway and can sterically disfavor the formation of homocoupling intermediates.[4][6]
Inappropriate baseUse a weaker inorganic base like K₃PO₄ or K₂CO₃ instead of strong bases like NaOH.Strong bases can sometimes promote the decomposition of boronic acids and facilitate homocoupling.[2][6]
Slow cross-coupling kineticsAdd a mild reducing agent like potassium formate to the reaction mixture.This can help to keep the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[8]
Issue 2: Formation of Symmetrical Biaryl from this compound
Potential Cause Suggested Solution Rationale
High reaction temperature leading to catalyst decompositionLower the reaction temperature and/or use a more thermally stable catalyst system (e.g., with a robust NHC ligand).Catalyst decomposition can lead to the formation of palladium black, which can catalyze homocoupling.[4]
Slow transmetalation stepEnsure the base is sufficiently soluble and active. A mixed solvent system (e.g., dioxane/water) can improve base solubility.An efficient transmetalation step is crucial to move the catalytic cycle forward and prevent side reactions.
Inefficient reductive eliminationSwitch to a more electron-donating and sterically hindered ligand.Such ligands promote the final reductive elimination step, releasing the desired product and regenerating the Pd(0) catalyst.[4]
Issue 3: Significant Glaser Coupling in a Sonogashira Reaction
Potential Cause Suggested Solution Rationale
Presence of copper co-catalyst and oxygenSwitch to a copper-free Sonogashira protocol.This is the most effective way to eliminate the copper-mediated homocoupling of the terminal alkyne.[1][7]
Slow cross-coupling with the sterically hindered aryl bromideUse a more active catalyst system, such as one with a bulky, electron-rich phosphine or NHC ligand, to accelerate the desired reaction.If the desired cross-coupling is slow, the competing Glaser coupling can become the dominant pathway.[1]
Inappropriate amine baseUse a hindered amine base like diisopropylethylamine (DIPEA).Less hindered amines can sometimes coordinate more strongly to the metal centers and influence side reactions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealable reaction vessel

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 v/v ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Homocoupling start High Homocoupling Observed degas Is the reaction rigorously degassed? start->degas catalyst Are you using a Pd(II) precatalyst? degas->catalyst Yes solution_degas Improve degassing procedure (e.g., freeze-pump-thaw cycles). degas->solution_degas No ligand Is the ligand appropriate for a hindered substrate? catalyst->ligand No solution_catalyst Switch to a Pd(0) source or a modern precatalyst. catalyst->solution_catalyst Yes base Is the base too strong? ligand->base Yes solution_ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). ligand->solution_ligand No solution_base Use a weaker inorganic base (e.g., K3PO4, K2CO3). base->solution_base Yes end Homocoupling Minimized base->end No solution_degas->end solution_catalyst->end solution_ligand->end solution_base->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Catalytic_Cycle_Suzuki pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation homocoupling_node Homocoupling (R-R) pd2_complex->homocoupling_node O2 diorganopalladium Ar-Pd(II)-R(L2) transmetalation->diorganopalladium reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination product Ar-R diorganopalladium->product reductive_elimination->pd0 boronic_acid R-B(OH)2 + Base boronic_acid->transmetalation boronic_acid->homocoupling_node aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Simplified Suzuki-Miyaura catalytic cycle with the homocoupling side reaction.

References

Technical Support Center: Troubleshooting Failed Heck Reactions with 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Heck reactions involving 6-Bromo-2-fluoro-3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound in a Heck reaction?

The reactivity of this compound is influenced by a combination of electronic and steric factors. The bromine atom is the reactive site for oxidative addition to the palladium catalyst. The presence of both an electron-donating methoxy group and electron-withdrawing fluoro and aldehyde groups creates a complex electronic environment. Generally, electron-withdrawing groups can enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect. The ortho-fluoro group can also influence the reaction through steric hindrance and by affecting the electron density at the carbon-bromine bond.

Q2: What are the most critical parameters to control for a successful Heck reaction with this substrate?

The most critical parameters for a successful Heck reaction with this substrate are:

  • Catalyst System: The choice of palladium precursor and, crucially, the ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required for challenging substrates.

  • Base: The base is essential for regenerating the active palladium(0) catalyst. The choice of base can significantly impact the reaction outcome, and common choices include organic amines (e.g., triethylamine) and inorganic bases (e.g., potassium carbonate).

  • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically used to ensure the solubility of reactants and to facilitate the reaction at elevated temperatures.

  • Temperature: Heck reactions often require heating to proceed at a reasonable rate. The optimal temperature will depend on the specific catalyst system and substrates used.

Q3: Can the aldehyde functional group interfere with the Heck reaction?

Yes, the aldehyde group can potentially cause side reactions or interfere with the catalyst. Aldehydes can be sensitive to the basic conditions and high temperatures often employed in Heck reactions, potentially leading to decomposition or side product formation. While many Heck reactions are compatible with aldehydes, careful optimization of the reaction conditions, particularly the choice of base and temperature, is necessary.

Troubleshooting Guide

Problem: Low or No Conversion

Q: My reaction shows little to no consumption of the starting material. What are the likely causes and how can I address them?

A: Low or no conversion in a Heck reaction with this substrate can stem from several factors related to catalyst activity and reaction conditions.

  • Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated.

    • Solution: Ensure your palladium precursor, ligands, and solvents are of high purity and anhydrous. If using a Pd(II) precursor like Pd(OAc)₂, ensure the conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.

  • Poor Oxidative Addition: The oxidative addition of the aryl bromide to the palladium center is a critical and often rate-limiting step. The electronic nature of the substrate can make this step challenging.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can increase the electron density on the palladium, facilitating oxidative addition.

  • Inappropriate Base: The choice and amount of base are crucial.

    • Solution: If using an amine base like triethylamine, ensure it is not acting as a ligand and hindering the reaction. Consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.

  • Insufficient Temperature: The reaction may require higher thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can sometimes be effective in driving difficult reactions.

  • Solvent Issues: The solvent may not be appropriate for the reaction.

    • Solution: Ensure the solvent is polar aprotic and high-boiling (e.g., DMF, DMAc, NMP). Ensure the solvent is anhydrous, as water can interfere with the reaction.

Problem: Catalyst Decomposition

Q: I observe the formation of a black precipitate (palladium black) in my reaction flask. What does this indicate and how can I prevent it?

A: The formation of palladium black is a common sign of catalyst decomposition, where the active soluble palladium species agglomerate into inactive metallic palladium.

  • Cause: This often occurs at high temperatures or when the catalyst is not sufficiently stabilized by ligands.

    • Solution 1: Ligand Choice and Concentration: Use bulky phosphine ligands that can better stabilize the palladium center and prevent agglomeration. Increasing the ligand-to-palladium ratio can sometimes help, but an excessive amount of ligand can also inhibit the reaction.

    • Solution 2: Additives: The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes help stabilize the catalytic species and prevent decomposition.

    • Solution 3: Temperature Control: Avoid excessively high temperatures, as this can accelerate catalyst decomposition.

Problem: Formation of Side Products

Q: My reaction is producing significant amounts of side products instead of the desired coupled product. What are these side products and how can I minimize them?

A: Several side reactions can compete with the desired Heck coupling.

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom.

    • Cause: This can occur in the presence of a hydride source, which can be generated from the solvent or base.

    • Solution: Ensure anhydrous conditions and consider using a different base or solvent.

  • Olefin Isomerization: The double bond in the product may migrate to a different position.

    • Cause: This can be promoted by the palladium hydride intermediate formed during the catalytic cycle.

    • Solution: Optimizing the reaction time and temperature can minimize this. The addition of certain additives, like silver salts, has been reported to suppress olefin isomerization in some cases.

  • Aldehyde-Related Side Reactions: The aldehyde group may undergo undesired transformations under the reaction conditions.

    • Cause: The combination of a base and high temperature can lead to aldol-type reactions or other decomposition pathways.

    • Solution: Screen different bases to find one that is sufficiently strong to facilitate the Heck reaction but mild enough to not affect the aldehyde. Lowering the reaction temperature may also be beneficial.

Quantitative Data Summary

The following table summarizes the results of Heck reactions for various substituted aryl bromides with different olefins, providing a reference for expected yields under different conditions.

Aryl BromideOlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromobenzaldehydeStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001285
4-Bromobenzaldehyden-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMAc1202492
2-BromobenzaldehydeStyrenePdCl₂(PPh₃)₂ (3)-NaOAc (2)NMP1301678
3-BromoanisoleMethyl acrylatePd(OAc)₂ (1)dppf (1.5)Cs₂CO₃ (2)Dioxane1001895
4-Bromo-2-fluorotolueneStyrenePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Toluene1102488

Experimental Protocols

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate and tri(tert-butyl)phosphine under an inert atmosphere.

  • Add anhydrous DMF and stir for 10 minutes at room temperature.

  • Add potassium carbonate, this compound, and n-butyl acrylate to the flask.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0), XPhos, and potassium phosphate to a dry reaction vessel.

  • Add anhydrous dioxane, followed by this compound and styrene.

  • Seal the vessel and heat the reaction mixture to 110 °C.

  • Stir the reaction for 12-24 hours, monitoring for completion.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Visualizations

Troubleshooting_Failed_Heck_Reaction start Failed Heck Reaction (Low/No Product) check_conversion Check Conversion of Starting Material start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion Low side_products Side Products Observed check_conversion->side_products High catalyst_issue Catalyst Inactive? no_conversion->catalyst_issue conditions_issue Suboptimal Conditions? catalyst_issue->conditions_issue No change_catalyst Use fresh Pd source/ligand Consider Pd(0) precatalyst catalyst_issue->change_catalyst Yes change_ligand Use bulky, electron-rich ligand (e.g., P(t-Bu)3, XPhos) conditions_issue->change_ligand Ligand? increase_temp Increase Temperature conditions_issue->increase_temp Temp? change_base Screen different bases (e.g., K2CO3, Cs2CO3) conditions_issue->change_base Base? identify_side_product Identify Side Product side_products->identify_side_product hydrodehalogenation Hydrodehalogenation? identify_side_product->hydrodehalogenation dimerization Homocoupling/Dimerization? identify_side_product->dimerization dry_reagents Ensure anhydrous conditions hydrodehalogenation->dry_reagents Yes optimize_temp_time Lower temperature/ shorten reaction time dimerization->optimize_temp_time Yes Heck_Reaction_Factors heck_reaction Heck Reaction Outcome (Yield & Selectivity) substrate Aryl Halide (this compound) substrate->heck_reaction olefin Olefin (e.g., Styrene, Acrylate) olefin->heck_reaction catalyst Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3) catalyst->heck_reaction ligand Ligand (e.g., PPh3, XPhos) catalyst->ligand ligand->heck_reaction base Base (e.g., Et3N, K2CO3) base->heck_reaction base->catalyst solvent Solvent (e.g., DMF, Dioxane) solvent->heck_reaction temperature Temperature solvent->temperature temperature->heck_reaction Heck_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X deactivation Catalyst Deactivation (Pd Black) pd0->deactivation pd_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd_complex olefin_coordination Olefin Coordination pd_complex->olefin_coordination Olefin pd_complex->deactivation pi_complex Olefin-Pd(II) Complex olefin_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex Alkyl-Pd(II) Complex migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex Product-Pd(II)-H Complex beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 HX-Base

choice of catalyst and ligand for cross-coupling with 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals performing cross-coupling reactions with the sterically hindered and electronically rich substrate, 6-Bromo-2-fluoro-3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: This substrate presents several challenges:

  • Steric Hindrance: The presence of fluoro and methoxy groups ortho to the bromine atom creates significant steric bulk. This can impede the crucial oxidative addition step where the palladium catalyst inserts into the carbon-bromine bond.[1]

  • Electronic Effects: The methoxy group is an electron-donating group, which can make the aryl bromide less reactive towards oxidative addition.[2]

  • Aldehyde Functionality: The benzaldehyde group can be sensitive to certain reaction conditions, particularly strong bases or nucleophiles, leading to potential side reactions.

  • Catalyst Selection: Due to these factors, standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. Highly active catalysts, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are typically required to overcome the steric and electronic barriers.[3][4][5][6]

Q2: Which type of cross-coupling reaction is most suitable for this substrate?

A2: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all feasible, but each requires careful selection of the catalyst system.

  • Suzuki-Miyaura Coupling: This is a robust choice for forming C-C bonds. Success hinges on using a catalyst system capable of handling sterically demanding partners.[4][7]

  • Buchwald-Hartwig Amination: For C-N bond formation, this reaction is highly effective. Modern catalyst systems have been developed to couple a wide array of amines with challenging aryl halides.[8]

  • Sonogashira Coupling: For C-C (alkyne) bond formation, this is a powerful tool. Copper-free conditions can be advantageous to minimize the common side reaction of alkyne homocoupling (Glaser coupling).[1][9]

Q3: What class of ligands is generally recommended for this type of hindered substrate?

A3: Bulky and electron-rich monophosphine ligands are highly recommended. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step.[10] Examples include dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[3][5][6][7][11]

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is critical for achieving high yields with this substrate. The following tables provide starting points for common cross-coupling reactions based on literature for sterically hindered and electron-rich aryl bromides.

Table 1: Recommended Systems for Suzuki-Miyaura Coupling

(Formation of a Carbon-Carbon bond with a boronic acid/ester)

Catalyst PrecursorLigandBaseSolventTemp (°C)Notes
Pd(OAc)₂SPhos or XPhosK₃PO₄ or K₂CO₃Toluene/H₂O or Dioxane/H₂O80-110SPhos and XPhos are highly effective for sterically hindered substrates.[5][7]
Pd₂(dba)₃RuPhosK₃PO₄MeCN70RuPhos can offer good regioselectivity and yield in challenging couplings.[12]
PEPPSI™-IPrNone (pre-catalyst)K₂CO₃DMF/H₂O80NHC-based catalysts like PEPPSI-IPr are robust and effective for hindered substrates.[5]
Table 2: Recommended Systems for Buchwald-Hartwig Amination

(Formation of a Carbon-Nitrogen bond with an amine)

Catalyst PrecursorLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃XantphosDBUToluene or Dioxane100-140Xantphos is a versatile ligand for C-N coupling; DBU is a milder organic base.[13][14]
Pd(OAc)₂BrettPhosNaOtBu or LHMDSToluene80-110BrettPhos is specifically designed for coupling primary amines.[15]
[Pd(IPr*OMe)(cin)(Cl)]None (pre-catalyst)NaOtBuDioxane100This NHC catalyst shows high activity for sterically demanding aryl chlorides and can be effective for bromides.[3]
Table 3: Recommended Systems for Sonogashira Coupling

(Formation of a Carbon-Carbon bond with a terminal alkyne)

Catalyst PrecursorCo-catalystLigandBaseSolventTemp (°C)Notes
PdCl₂(PPh₃)₂CuIPPh₃Et₃N or iPr₂NHTHF or DMFRT-60The classic Sonogashira system; may require optimization for this substrate.[16]
Pd(OAc)₂NonecataCXium® A or P(t-Bu)₃Cs₂CO₃Dioxane80-100Copper-free conditions prevent alkyne homocoupling. Bulky, electron-rich phosphines are key.[1]
PdCl₂(CH₃CN)₂NoneCyclopropylphosphineEt₃NH₂O (with PTS)RTA green chemistry approach using micellar catalysis that is effective for hindered substrates.[9]
Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling reaction.

TroubleshootingGuide

Caption: Troubleshooting flowchart for cross-coupling reactions.

Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, ligand, and base.

  • Add this compound and the arylboronic acid.

  • Add the degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[17]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[17]

ExperimentalWorkflow

Caption: Generalized experimental workflow for cross-coupling.

References

Technical Support Center: Managing Impurities in 6-Bromo-2-fluoro-3-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-fluoro-3-methoxybenzaldehyde. The information is designed to help you anticipate and manage potential impurities in your chemical reactions.

Disclaimer: Specific impurity profiles are highly dependent on the exact reaction conditions, reagents, and substrates used. The guidance provided here is based on general principles of organic chemistry and data from related substituted benzaldehydes, as direct literature on the impurity profiling of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter when working with this compound?

A1: Based on the functional groups present in the molecule (aldehyde, bromo, fluoro, methoxy), you can anticipate several classes of impurities:

  • Starting Material: Unreacted this compound is a common impurity.

  • Oxidation Product: The aldehyde group is susceptible to oxidation, especially in the presence of air, forming 6-Bromo-2-fluoro-3-methoxybenzoic acid.

  • Reduction Product: If reducing agents are present or formed in situ, the aldehyde can be reduced to (6-Bromo-2-fluoro-3-methoxyphenyl)methanol.

  • Demethylation Product: Harsh acidic or certain nucleophilic conditions can lead to the cleavage of the methoxy group, yielding 6-Bromo-2-fluoro-3-hydroxybenzaldehyde.

  • Dehalogenation Products: Under certain catalytic conditions (e.g., some palladium-catalyzed reactions) or with strong reducing agents, debromination or, less commonly, defluorination can occur, leading to 2-fluoro-3-methoxybenzaldehyde or 6-bromo-3-methoxybenzaldehyde, respectively.

  • Side-products from Specific Reactions: The impurity profile will be highly dependent on the specific reaction being performed. For example, in a Wittig reaction, you might find triphenylphosphine oxide as a major byproduct. In palladium-catalyzed cross-coupling reactions, homocoupling of the starting material or byproducts from ligand decomposition can be observed.

Q2: My reaction mixture shows a new spot by TLC that is more polar than the starting material. What could it be?

A2: A more polar impurity is often the corresponding carboxylic acid (6-Bromo-2-fluoro-3-methoxybenzoic acid) formed by oxidation of the aldehyde. Another possibility is the demethylated product, 6-Bromo-2-fluoro-3-hydroxybenzaldehyde, as the phenolic hydroxyl group increases polarity.

Q3: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig). What specific impurities should I look out for?

A3: In addition to unreacted starting material, common impurities in palladium-catalyzed cross-coupling reactions include:

  • Homocoupling Product: Dimerization of this compound to form a biphenyl species.

  • Hydrodehalogenation Product: Replacement of the bromine atom with a hydrogen atom to yield 2-fluoro-3-methoxybenzaldehyde. This is a common side reaction in many palladium-catalyzed processes.[1]

  • Products from Ligand Decomposition: Phosphine ligands, commonly used in these reactions, can be oxidized or undergo other transformations.

  • Solvent Adducts: In some cases, the solvent can participate in side reactions.

Q4: How can I minimize the formation of the benzoic acid impurity?

A4: To minimize oxidation of the aldehyde:

  • Run reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Use freshly distilled or purified solvents to remove peroxides.

  • Avoid prolonged exposure of the starting material and reaction mixture to air.

  • If possible, choose reaction conditions that are not strongly oxidizing.

Q5: What analytical techniques are best for identifying and quantifying impurities in my reaction mixture?

A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the starting material, product, and non-volatile impurities. A C18 reverse-phase column with a gradient of water and acetonitrile (often with a small amount of acid like TFA or formic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities. It provides excellent separation and allows for the identification of impurities based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the major components and can be used to identify unknown impurities if they are present in sufficient concentration.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a very powerful tool for identifying and quantifying a wide range of impurities.

Troubleshooting Guides

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive catalyst or reagents.2. Reaction temperature is too low.3. Insufficient reaction time.4. Presence of inhibitors in the reaction mixture.1. Use fresh, high-purity reagents and catalysts.2. Optimize the reaction temperature.3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.4. Ensure all glassware is clean and dry, and purify solvents if necessary.
Formation of a significant amount of 6-Bromo-2-fluoro-3-methoxybenzoic acid Oxidation of the aldehyde functional group.1. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Use degassed solvents.3. Add an antioxidant if compatible with the reaction chemistry.
Presence of the debrominated impurity (2-fluoro-3-methoxybenzaldehyde) Reductive dehalogenation, often a side reaction in catalytic hydrogenations or some Pd-catalyzed couplings.1. In catalytic hydrogenations, screen different catalysts and optimize reaction conditions (pressure, temperature, solvent).2. In Pd-catalyzed reactions, screen different ligands and bases, as they can influence the rate of reductive dehalogenation.
Multiple unidentified spots on TLC 1. Complex side reactions.2. Degradation of starting material or product.1. Simplify the reaction mixture where possible.2. Lower the reaction temperature.3. Isolate the major impurities by preparative TLC or column chromatography for structural elucidation by NMR and MS.
Difficulty in purifying the product from a specific impurity Similar polarity of the product and impurity.1. Optimize the mobile phase for column chromatography (try different solvent systems).2. Consider recrystallization if the product is a solid.3. Derivatization of the impurity or product to alter its polarity before purification, followed by removal of the derivatizing group.

Experimental Protocols

Protocol 1: General Method for Impurity Profiling by HPLC

This protocol provides a starting point for developing an HPLC method for the analysis of reaction mixtures containing this compound.

  • Instrumentation:

    • HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with a composition that allows for the retention of the starting material (e.g., 40% B).

    • Run a linear gradient to a higher concentration of organic solvent (e.g., 95% B) over 15-20 minutes to elute less polar products and impurities.

    • Hold at high organic composition for a few minutes to wash the column.

    • Return to the initial conditions and equilibrate the column before the next injection.

  • Other Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • Detection Wavelength: 254 nm (or a more optimal wavelength determined by UV-Vis spectroscopy of the starting material).

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Column Chromatography

This is a general procedure for the purification of a reaction product from impurities.

  • Slurry Preparation:

    • Choose an appropriate solvent system based on TLC analysis. A mixture of hexanes and ethyl acetate is often a good starting point for compounds of this polarity.

    • In a beaker, add silica gel to the chosen eluent to create a slurry.

  • Column Packing:

    • Secure a glass column vertically.

    • Pour the silica gel slurry into the column, allowing the solvent to drain.

    • Gently tap the column to ensure even packing of the silica gel.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Concentrate the crude reaction mixture.

    • Dissolve the residue in a minimal amount of the eluent or a less polar solvent.

    • Carefully apply the sample to the top of the silica gel column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify which fractions contain the desired product.

  • Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Logical Workflow for Impurity Identification and Management

impurity_workflow cluster_analysis Analysis cluster_evaluation Evaluation & Action start Reaction Mixture tlc_hplc TLC / HPLC-UV Screening start->tlc_hplc Initial Check lcms_gcms LC-MS / GC-MS Analysis tlc_hplc->lcms_gcms Impurity Detected quantify Quantify Impurity Levels tlc_hplc->quantify Quantitative Data identify Identify Impurity Structure lcms_gcms->identify Structural Data nmr NMR Spectroscopy identify->nmr Confirm Structure optimize Optimize Reaction Conditions identify->optimize Known Side-product purify Develop Purification Strategy identify->purify Characterized Impurity quantify->optimize Impurity > Limit

Caption: A logical workflow for the identification and management of impurities.

Potential Impurity Formation Pathways

impurity_pathways start This compound oxidation 6-Bromo-2-fluoro-3-methoxybenzoic acid start->oxidation Oxidizing Agent / Air reduction (6-Bromo-2-fluoro-3-methoxyphenyl)methanol start->reduction Reducing Agent demethylation 6-Bromo-2-fluoro-3-hydroxybenzaldehyde start->demethylation Acid / Heat debromination 2-Fluoro-3-methoxybenzaldehyde start->debromination Catalyst / H₂

Caption: Common impurity formation pathways from this compound.

References

effect of base and solvent on Suzuki reactions of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for Suzuki-Miyaura coupling reactions involving 6-Bromo-2-fluoro-3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki-Miyaura coupling with this compound?

A1: The substrate this compound presents several challenges in Suzuki-Miyaura coupling reactions. The presence of an aldehyde group can sometimes lead to side reactions or catalyst inhibition. The electron-withdrawing nature of the fluoro and aldehyde substituents can affect the reactivity of the aryl bromide. Additionally, the ortho-fluoro and methoxy groups introduce steric hindrance around the reaction center, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.

Q2: How does the choice of base influence the reaction?

A2: The base plays a critical role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium catalyst.[1][2] The choice of base can significantly impact the reaction yield and rate. Inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are most commonly used and generally provide good to excellent yields.[2] Stronger bases like hydroxides (e.g., NaOH, KOH) can also be effective but may lead to side reactions, especially with substrates sensitive to strong basic conditions.[1] For substrates with base-labile groups, milder bases like potassium fluoride (KF) can be employed.

Q3: Which solvents are recommended for this reaction?

A3: A variety of solvents can be used for Suzuki-Miyaura reactions, and the optimal choice often depends on the specific base and catalyst system. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF).[3] Often, a mixture of an organic solvent with water is used, which can enhance the solubility of the base and facilitate the reaction. For instance, a 4:1 or 10:1 mixture of dioxane/water or THF/water is frequently employed.

Q4: Can the aldehyde group interfere with the reaction?

A4: Yes, the aldehyde group can potentially influence the reaction. It is an electron-withdrawing group, which can affect the reactivity of the carbon-bromine bond. While many modern Suzuki-Miyaura protocols are tolerant of aldehyde functionalities, there is a possibility of side reactions or catalyst inhibition.[4] In some cases, protection of the aldehyde group may be considered, although it is often not necessary with the appropriate choice of reaction conditions.

Q5: What are common side reactions to watch out for?

A5: Common side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic acid, protodeboronation (replacement of the boronic acid group with a hydrogen), and dehalogenation of the aryl halide starting material. Homocoupling can be minimized by ensuring strictly anaerobic (oxygen-free) reaction conditions and by using a Pd(0) precatalyst.[4] Protodeboronation is often promoted by the presence of water and certain bases. Dehalogenation can sometimes be observed, especially with alcoholic solvents which can act as a hydride source.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.
Inefficient baseThe chosen base may not be optimal for the substrate. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous if required.
Inappropriate solventThe solvent may not be suitable for the reaction. Try different solvents or solvent/water mixtures (e.g., dioxane/H₂O, THF/H₂O, toluene).
Low reaction temperatureThe reaction may require more thermal energy. Increase the reaction temperature, but be mindful of potential decomposition of starting materials or products.
Significant homocoupling of boronic acid Presence of oxygenThoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
Use of a Pd(II) precatalystPd(II) species can promote homocoupling. Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.
Dehalogenation of the starting material Protic impurities or solventEnsure all reagents and solvents are dry. Avoid using alcoholic solvents if dehalogenation is a significant issue.
Inappropriate ligandThe electronic and steric properties of the phosphine ligand can influence side reactions. Consider using bulky, electron-rich ligands like XPhos or SPhos.[5]
Protodeboronation of the boronic acid Unstable boronic acidConsider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate.[4]
Excess water or strong baseMinimize the amount of water in the reaction or use a milder base.

Data Presentation

The following tables summarize the effect of different bases and solvents on the yield of Suzuki-Miyaura reactions for substrates similar to this compound.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

EntryAryl HalideBoronic AcidBaseSolventTemperature (°C)Yield (%)
14-BromobenzaldehydePhenylboronic acidNa₂CO₃EtOH/H₂O8098[6]
24-BromobenzaldehydePhenylboronic acidK₂CO₃EtOH/H₂O8095[6]
34-BromobenzaldehydePhenylboronic acidK₃PO₄EtOH/H₂O8092[6]
44-BromobenzaldehydePhenylboronic acidNaOHEtOH/H₂O8085[6]
52-Chloro-6-fluorobenzaldehydeArylboronic acidK₃PO₄Dioxane/H₂O100Good to Excellent[7]

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield

EntryAryl HalideBoronic AcidBaseSolventTemperature (°C)Yield (%)
12-Bromoaniline derivativeBenzylboronic esterK₃PO₄Dioxane100Low[8]
22-Bromoaniline derivativeBenzylboronic esterK₃PO₄Ethyl Acetate100Low[8]
32-Bromoaniline derivativeBenzylboronic esterK₃PO₄Toluene100Low[8]
42-Bromoaniline derivativeBenzylboronic esterK₃PO₄2-MeTHF10095[8]
5Aryl BromidePhenylboronic acidK₂CO₃DMF/H₂ORT98[9]
6Aryl BromidePhenylboronic acidK₂CO₃EtOH/H₂ORT92[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)Ln B Ar-Pd(II)L2-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)L2-OR B->C Base (e.g., OH-) D Ar-Pd(II)L2-Ar' C->D Transmetalation (Ar'-B(OR)2) D->A Reductive Elimination (Ar-Ar') Product Coupled Product D->Product ArX This compound ArX->B ArB Arylboronic Acid ArB->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckPurity Verify Reagent Purity Start->CheckPurity ScreenBase Screen Different Bases CheckCatalyst->ScreenBase ScreenSolvent Screen Different Solvents ScreenBase->ScreenSolvent OptimizeTemp Optimize Temperature ScreenSolvent->OptimizeTemp Degas Ensure Anaerobic Conditions OptimizeTemp->Degas CheckPurity->ScreenBase Success Improved Yield Degas->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

References

scale-up challenges for the synthesis of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 6-Bromo-2-fluoro-3-methoxybenzaldehyde, a key intermediate in pharmaceutical and agrochemical research.

FAQs: General Synthesis and Scale-Up Questions

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic strategies for this compound include:

  • Ortho-formylation of a substituted benzene: This involves the introduction of a formyl group (-CHO) onto a 1-Bromo-3-fluoro-2-methoxybenzene precursor. Common formylation methods include the Vilsmeier-Haack reaction, Duff reaction, or lithiation followed by formylation.[1][2][3]

  • Sandmeyer reaction: This route starts from 2-Bromo-6-fluoro-3-methoxyaniline, which is converted to a diazonium salt and subsequently transformed into the corresponding benzaldehyde.[4]

Q2: What are the major challenges when scaling up the synthesis of this molecule?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Exothermic Reactions: Formylation reactions, particularly the Vilsmeier-Haack reaction, can be exothermic. Heat dissipation becomes critical at a larger scale to prevent side reactions and ensure safety.

  • Reagent Addition: The rate of reagent addition, especially of reactive intermediates like the Vilsmeier reagent, needs to be carefully controlled to maintain optimal reaction temperature and concentration profiles.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction outcomes and to avoid localized "hot spots."

  • Work-up and Extraction: Handling large volumes of aqueous and organic layers during work-up can be cumbersome. Emulsion formation is a common issue that can complicate phase separation.[1]

  • Product Isolation and Purification: On a large scale, purification by column chromatography is often not economically viable. Alternative methods like crystallization or purification via bisulfite adduct formation are preferred.[3][5]

Q3: How can I purify this compound at a large scale without using column chromatography?

A3: Purification via the formation of a sodium bisulfite adduct is a highly effective and scalable method for aromatic aldehydes.[3][5][6] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be separated by filtration. The pure aldehyde is then regenerated by treating the adduct with a base. This method is cost-effective as it uses inexpensive reagents and standard processing equipment.[3]

Troubleshooting Guide: Vilsmeier-Haack Formylation Route

The following guide focuses on troubleshooting the synthesis of this compound via the Vilsmeier-Haack formylation of 1-Bromo-3-fluoro-2-methoxybenzene.

Experimental Workflow for Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Precursor 1-Bromo-3-fluoro- 2-methoxybenzene Iminium_Salt Iminium Salt Intermediate Precursor->Iminium_Salt Add to Vilsmeier Reagent Hydrolysis Aqueous Work-up Iminium_Salt->Hydrolysis Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Product 6-Bromo-2-fluoro-3- methoxybenzaldehyde Purification->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Common Problems and Solutions
Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Use anhydrous DMF and fresh, high-purity POCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low reactivity of the aromatic substrate.The methoxy group is an activating group, but the halogen substituents are deactivating. A higher reaction temperature or longer reaction time may be required. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Insufficient temperature during the formylation step.The reaction temperature is dependent on the reactivity of the substrate and typically ranges from 0°C to 80°C.[6] A modest increase in temperature (e.g., to 40-60°C) after the initial addition may improve the conversion rate.
Formation of Multiple Products (Isomers) Formylation at an undesired position.The formylation is directed by the activating methoxy group to the ortho and para positions. In this case, the desired product is the result of ortho-formylation. Steric hindrance from the adjacent bromine and fluorine atoms should favor formylation at the 6-position. If other isomers are observed, purification via bisulfite adduct formation can help in isolating the desired aldehyde.
Dark-colored Reaction Mixture / Tar Formation Polymerization or side reactions due to high temperatures.Maintain strict temperature control, especially during the addition of the aromatic substrate to the Vilsmeier reagent. Ensure efficient stirring to dissipate heat.
Difficult Work-up / Emulsion Formation Vigorous shaking during extraction.Gently invert the separatory funnel instead of vigorous shaking.[1] Addition of brine (saturated NaCl solution) can help to break up emulsions.
Product Contaminated with Starting Material Incomplete reaction.Increase the reaction time or temperature as mentioned above. Ensure the stoichiometry of the Vilsmeier reagent is sufficient (typically 1.1 to 1.5 equivalents).
Inefficient purification.For bisulfite purification, ensure the sodium bisulfite solution is saturated and freshly prepared.[3][5] Multiple extractions may be necessary.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of this compound

Materials:

  • 1-Bromo-3-fluoro-2-methoxybenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 1-Bromo-3-fluoro-2-methoxybenzene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

Materials:

  • Crude this compound

  • Methanol

  • Saturated aqueous sodium bisulfite solution

  • Ethyl acetate

  • 50% Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Adduct Formation: Dissolve the crude product in a minimal amount of methanol.[3] To this solution, add a saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously. A white precipitate of the bisulfite adduct should form.

  • Isolation of Adduct: Add deionized water and an immiscible organic solvent like ethyl acetate and shake again. Separate the layers. The aldehyde adduct will be in the aqueous phase.[5]

  • Regeneration of Aldehyde: Isolate the aqueous layer and add an equal volume of ethyl acetate. Add 50% NaOH solution dropwise while monitoring the pH until it reaches 12.[3]

  • Extraction and Isolation: Shake the funnel to extract the regenerated aldehyde into the ethyl acetate layer. Separate the layers and collect the organic phase. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Final Product: Remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Logic Diagram

G Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Start->Check_Reagents Moisture Moisture Contamination Check_Reagents->Moisture Bad Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Good Use_Anhydrous Use Anhydrous Solvents & Inert Atmosphere Moisture->Use_Anhydrous Temp_Time Temperature or Time Insufficient Check_Conditions->Temp_Time Temp/Time? Stoichiometry Incorrect Stoichiometry Check_Conditions->Stoichiometry Stoichiometry? Purification_Issue Purification Inefficient Check_Conditions->Purification_Issue Reaction OK, Impure Product Increase_Temp_Time Increase Temperature/Time (Monitor by TLC/GC) Temp_Time->Increase_Temp_Time Adjust_Stoichiometry Use Slight Excess of Vilsmeier Reagent Stoichiometry->Adjust_Stoichiometry Bisulfite_Problem Bisulfite Solution Issue Purification_Issue->Bisulfite_Problem Bisulfite Method? Fresh_Bisulfite Use Freshly Prepared Saturated NaHSO3 Bisulfite_Problem->Fresh_Bisulfite

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Optimizing Coupling Reactions with 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction times and overcome common challenges when using 6-bromo-2-fluoro-3-methoxybenzaldehyde in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is slow or gives low yields. What are the most critical factors to optimize?

A1: Slow or low-yielding Suzuki-Miyaura couplings with this substrate are often due to its steric hindrance and electronic properties. The most critical factors to address are the choice of catalyst, specifically the ligand, and the base.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

Q2: Which specific ligands are recommended for coupling with this sterically hindered aryl bromide?

A2: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, are excellent choices.[1] Consider screening ligands such as SPhos, XPhos, and RuPhos.[1][3] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in couplings involving sterically demanding partners.[1][2] The selection of the ligand is crucial for promoting the formation of a highly reactive palladium(0) species.[1]

Q3: What is the best base to use for Suzuki coupling with this substrate?

A3: The choice of base is critical for activating the boronic acid partner. For challenging substrates, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] In particularly difficult cases, a stronger base such as potassium tert-butoxide (t-BuOK) might be necessary.[2] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]

Q4: I am observing significant debromination of my starting material. How can I minimize this side reaction?

A4: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings, especially with electron-rich aryl halides.[4] This can be minimized by:

  • Ligand Selection: Using a less sterically hindered ligand might sometimes help.[5]

  • Lowering Reaction Temperature: Reducing the temperature can decrease the rate of this side reaction.[5]

  • Water Content: Undesired hydrodehalogenation in reactions with fluorinated substrates can involve water as a hydrogen source.[6] Ensuring anhydrous conditions, unless water is intentionally added to aid the base, can be beneficial.

Q5: For a Sonogashira coupling, what are the key parameters to consider for improving reaction times?

A5: For Sonogashira couplings, the choice of solvent, base, and the potential use of a copper co-catalyst are critical. The solvent polarity can significantly affect the reaction rate and yield.[7] A range of solvents from polar aprotic (like MeCN) to nonpolar can be effective, and the optimal choice depends on the specific substrates.[7][8] Triethylamine is a commonly used base that often gives good results.[9] While traditional Sonogashira reactions use a copper co-catalyst, copper-free protocols are often preferred to avoid the formation of alkyne homocoupling byproducts.[10]

Q6: What are the recommended starting conditions for a Buchwald-Hartwig amination with this substrate?

A6: For Buchwald-Hartwig amination, the ligand, base, and solvent are key. Ligands like BrettPhos and RuPhos are often highly effective. The choice of base is crucial, with options ranging from cesium carbonate (Cs₂CO₃) to stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[5][11] Anhydrous THF or toluene are commonly used solvents.[5] It is important to maintain an inert atmosphere to prevent catalyst deactivation.[5]

Troubleshooting Guides

Issue 1: Slow or Incomplete Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Ineffective Catalyst/Ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[1][2][12]Sterically hindered substrates require ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and accelerate reductive elimination.[1]
Suboptimal Base Test different bases such as K₃PO₄, Cs₂CO₃, or a stronger base like t-BuOK.[1][2] Ensure the base is finely powdered.The base activates the boronic acid for the transmetalation step, and its strength can significantly impact the reaction rate.[1]
Inappropriate Solvent Screen solvents like dioxane, toluene, or THF.[2] Sometimes, the addition of a small amount of water can be beneficial with certain bases.[1]The solvent affects the solubility of reagents and the stability of the catalytic species.[13]
Low Reaction Temperature Gradually increase the reaction temperature.Higher temperatures can increase the reaction rate, but may also promote side reactions.
Protodeboronation of Boronic Acid Use the boronic acid as fresh as possible, or consider using a pinacol ester derivative.[13][14]Boronic acids can be unstable and undergo hydrolysis, especially at higher temperatures, which reduces the concentration of the coupling partner.[14]
Issue 2: Low Yield in Sonogashira Coupling
Potential Cause Troubleshooting Step Rationale
Solvent Effects Screen a variety of solvents, considering polarity (e.g., MeCN, THF, toluene).[7][8]Solvent polarity and its ability to dissolve all reaction components (aryl halide, alkyne, base, catalyst) greatly influence the reaction kinetics.[7]
Base Inefficiency Ensure a suitable amine base like triethylamine or diisopropylethylamine is used in sufficient excess.The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[8]
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) and with degassed solvents.Oxygen can deactivate the palladium catalyst.[13]
Alkyne Homocoupling (Glaser Coupling) If using a copper co-catalyst, consider switching to a copper-free protocol.Copper salts can promote the undesirable oxidative homocoupling of the terminal alkyne.[10]
Issue 3: Challenges in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Incorrect Ligand Choice Screen ligands known to be effective for aminations, such as BrettPhos for primary amines or XPhos for a broader range.The ligand structure is critical for facilitating both the oxidative addition and the C-N bond-forming reductive elimination.[15]
Base Strength/Solubility Screen different bases. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required.[5][11]The base deprotonates the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[5]
Reductive Dehalogenation Side Product Consider using a less sterically hindered ligand or lowering the reaction temperature.[5]This side reaction can compete with the desired amination pathway.
Poor Reagent Quality Use freshly distilled/dried solvents and ensure the amine is pure.[5]Impurities can poison the catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%) and degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Copper-Free Sonogashira Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).

  • Seal the vessel, evacuate, and backfill with an inert gas.

  • Add degassed solvent (e.g., THF or MeCN), the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd source and a ligand, 1-5 mol%), and the amine base (e.g., triethylamine, 2.0-4.0 equiv.).

  • Stir the reaction at the desired temperature (room temperature to 80 °C) until completion, monitored by TLC or LC-MS.

  • Work-up the reaction by removing the solvent under reduced pressure and partitioning the residue between an organic solvent and water.

  • Separate the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a reaction vessel.

  • Add this compound (1.0 equiv.) and anhydrous, degassed solvent (e.g., THF or toluene).

  • Add the amine (1.1-1.2 equiv.) to the stirred mixture.

  • Seal the vessel and heat to the desired temperature (e.g., 65-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.[5]

  • Extract with an organic solvent, wash with brine, dry, and concentrate.[5]

  • Purify by column chromatography.[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Slow Coupling Reactions start Slow or Incomplete Reaction catalyst Optimize Catalyst System (Pd Source + Ligand) start->catalyst base Screen Bases (Type and Strength) catalyst->base No improvement success Reaction Improved catalyst->success Improvement solvent Vary Solvent (Polarity, Additives) base->solvent No improvement base->success Improvement temp Adjust Temperature solvent->temp No improvement solvent->success Improvement side_reaction Side Reactions Observed? (e.g., Debromination) temp->side_reaction No improvement temp->success Improvement failure No Improvement side_reaction->failure No reassess Reassess Substrate Purity and Reaction Setup side_reaction->reassess Yes reassess->failure

Caption: General troubleshooting workflow for slow coupling reactions.

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X (Aryl Bromide) pd_complex R¹-Pd(II)L₂(X) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation r2_pd_complex R¹-Pd(II)L₂(R²) transmetalation->r2_pd_complex r2_b R²-B(OR)₂ base_activated Base r2_b->base_activated base_activated->transmetalation [R²-B(OR)₂(Base)]⁻ reductive_elim Reductive Elimination r2_pd_complex->reductive_elim reductive_elim->pd0 Regeneration product R¹-R² reductive_elim->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add Ar-X (Aryl Bromide) pd_complex Ar-Pd(II)L(X) oxidative_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord + R₂NH amido_complex Ar-Pd(II)L(NR₂) amine_coord->amido_complex + Base - Base-HX amine R₂NH base Base reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 Regeneration product Ar-NR₂ reductive_elim->product

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for the Purity of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable purity assessments of this and similar substituted benzaldehyde compounds. This document outlines a detailed experimental protocol and compares the HPLC method with an alternative analytical technique, offering insights into their respective advantages and applications.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase method is proposed, which is well-suited for the separation of moderately polar aromatic compounds.

Experimental Protocol: RP-HPLC Method

This protocol is a starting point for method development and will likely require optimization for specific instrumentation and sample matrices.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Reference standard of this compound (high purity)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

3. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a 100 mL volumetric flask. Dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

  • Blank Solution: Use the mobile phase as the blank.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank solution to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • After each run, record the chromatogram and integrate the peak areas.

5. Calculation of Purity:

The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantitative analysis, a calibration curve can be constructed using a series of standard solutions of known concentrations.

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh & Dissolve Reference Standard Dilution Dilute with Mobile Phase Standard->Dilution Sample Weigh & Dissolve Sample Sample->Dilution Filtration Filter Solutions (0.45 µm) Dilution->Filtration Equilibration System Equilibration Filtration->Equilibration Injection Inject Blank, Standard, & Sample Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Comparison with an Alternative Method: Gas Chromatography (GC)

While HPLC is a robust method for non-volatile and thermally stable compounds, Gas Chromatography (GC) presents a viable alternative, particularly for volatile and thermally stable analytes. A sensitive GC method has been developed for the separation and quantification of bromofluoro benzaldehyde isomers.[1]

FeatureHPLC MethodGas Chromatography (GC) Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Instrumentation HPLC system with pump, injector, column, and detector (e.g., UV, DAD).GC system with gas supply, injector, column in an oven, and detector (e.g., FID, MS).
Sample Requirements Sample must be soluble in the mobile phase. Suitable for non-volatile and thermally labile compounds.Sample must be volatile and thermally stable. Derivatization may be required for non-volatile samples.
Typical Column Packed column with a solid stationary phase (e.g., C18).Capillary column with a liquid or solid stationary phase.
Mobile Phase Liquid solvent mixture (e.g., Acetonitrile/Water).Inert gas (e.g., Helium, Nitrogen).
Advantages - Wide applicability for various compounds.- High resolution and efficiency.- Non-destructive, allowing for sample recovery.- High sensitivity, especially with specific detectors.- Excellent separation for volatile compounds.- Fast analysis times are possible.
Limitations - May use larger volumes of organic solvents.- Not ideal for highly volatile compounds.- Limited to volatile and thermally stable compounds.- Sample derivatization can add complexity.

Conclusion

The proposed RP-HPLC method offers a reliable and broadly applicable approach for determining the purity of this compound. Its advantages include high resolution and applicability to a wide range of substituted benzaldehydes.[2][3][4] For compounds that are sufficiently volatile and thermally stable, Gas Chromatography can serve as a powerful alternative, often providing high sensitivity and rapid analysis times. The choice between HPLC and GC will ultimately depend on the specific properties of the analyte and the available laboratory instrumentation. For routine quality control of this compound, the described HPLC method provides a robust and accurate solution.

References

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-2-fluoro-3-methoxybenzaldehyde for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of the physical and chemical properties of these reagents is essential for their effective application in synthesis.

Property6-Bromo-2-fluoro-3-methoxybenzaldehyde6-Chloro-2-fluoro-3-methoxybenzaldehyde
CAS Number 853792-27-5[1]112641-64-2[2]
Molecular Formula C₈H₆BrFO₂C₈H₆ClFO₂
Molecular Weight 233.04 g/mol 188.58 g/mol [2]
Appearance Likely a solidSolid

Reactivity in Key Synthetic Transformations

The primary differentiator in the synthetic utility of these two compounds is the nature of the carbon-halogen bond at the 6-position. The relative strengths of the C-Br and C-Cl bonds directly influence their reactivity in common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl.[3][4] This is attributed to the bond dissociation energies, with the weaker C-Br bond being more readily cleaved than the stronger C-Cl bond.

Expected Reactivity: this compound is expected to be significantly more reactive than its chloro-analogue in palladium-catalyzed cross-coupling reactions. This higher reactivity often allows for the use of milder reaction conditions, lower catalyst loadings, and may result in higher yields and faster reaction times. While modern catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes have been developed to effectively activate aryl chlorides, the bromo-derivative generally remains the more facile coupling partner.[5]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) via several vacuum/backfill cycles. A degassed solvent system (e.g., toluene/water 10:1 or dioxane/water) is then added via syringe.[6]

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Data Presentation

The following table summarizes the expected relative performance in Suzuki-Miyaura coupling based on established reactivity principles.

ParameterThis compound6-Chloro-2-fluoro-3-methoxybenzaldehyde
Relative Reactivity HigherLower
Typical Catalyst Loading Lower (e.g., 1-2 mol% Pd)Higher (e.g., 2-5 mol% Pd)
Ligand Requirements Standard phosphine ligands often sufficeOften requires bulky, electron-rich ligands (e.g., Buchwald ligands) or NHCs[5]
Reaction Temperature Milder (e.g., 80-100 °C)Higher (e.g., 100-120 °C)
Expected Yield Generally higherCan be high with optimized conditions, but may be lower for challenging substrates
Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[7] The reactivity of the leaving group in this type of reaction is often related to its ability to stabilize the forming negative charge in the transition state, which correlates with its electronegativity. The general trend for leaving group ability in SNAr is F > Cl > Br > I.[3][7]

Expected Reactivity: 6-Chloro-2-fluoro-3-methoxybenzaldehyde is expected to be more reactive than this compound in SNAr reactions. The higher electronegativity of chlorine polarizes the C-Cl bond to a greater extent than the C-Br bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. The presence of the electron-withdrawing aldehyde and fluoro groups further activates the ring towards this type of transformation.

Experimental Protocols

Representative Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a generalized starting point and may require optimization for specific nucleophiles and substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aryl halide (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Reagent Addition: Add the nucleophile (1.1-2.0 equiv.) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) if required.

  • Reaction: The reaction mixture is heated (typically between 80-150 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: The reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes the expected relative performance in SNAr reactions based on established reactivity principles.

ParameterThis compound6-Chloro-2-fluoro-3-methoxybenzaldehyde
Relative Reactivity LowerHigher
Reaction Temperature May require higher temperaturesCan often proceed at lower temperatures
Reaction Time Generally longerGenerally shorter
Side Reactions Less prone to side reactions involving the halogenMay be more susceptible to side reactions depending on the nucleophile and conditions

Reductive Amination

The aldehyde functionality in both molecules can readily undergo reductive amination to form the corresponding amines, which are crucial intermediates in drug discovery. This two-step, one-pot process involves the initial formation of an imine or enamine, followed by reduction. The reactivity in the initial nucleophilic attack by the amine on the aldehyde is influenced by the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the halogens (bromo and chloro) and the fluorine atom is expected to enhance the electrophilicity of the aldehyde compared to unsubstituted benzaldehyde, thus facilitating the initial condensation step.[8]

Expected Reactivity: The difference in reactivity between the bromo- and chloro-substituted benzaldehydes in reductive amination is expected to be minimal, as the electronic influence of the halogens at the 6-position on the aldehyde at the 1-position is moderated by the intervening atoms. Both substrates are expected to be highly reactive. The choice of reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, or catalytic hydrogenation) will be the more critical factor in determining the reaction's success.[9]

Mandatory Visualizations

Experimental_Workflow_Suzuki_Coupling reagents 1. Add Aryl Halide, Boronic Acid, Catalyst, Ligand, & Base to Flask setup 2. Seal, Purge with Inert Gas & Add Degassed Solvent reagents->setup reaction 3. Heat and Stir (Monitor Progress) setup->reaction workup 4. Cool, Dilute, & Perform Aqueous Workup reaction->workup purification 5. Dry, Concentrate, & Purify via Chromatography workup->purification product Final Product purification->product Reactivity_Comparison cluster_suzuki Suzuki-Miyaura Coupling (Oxidative Addition is Rate-Limiting) cluster_snar Nucleophilic Aromatic Substitution (SNAr) (Nucleophilic Attack is Rate-Limiting) bromo_suzuki 6-Bromo Derivative (Weaker C-Br Bond) reactivity_suzuki Higher Reactivity bromo_suzuki->reactivity_suzuki Faster chloro_suzuki 6-Chloro Derivative (Stronger C-Cl Bond) chloro_suzuki->reactivity_suzuki Slower bromo_snar 6-Bromo Derivative (Less Electrophilic Carbon) reactivity_snar Higher Reactivity bromo_snar->reactivity_snar Slower chloro_snar 6-Chloro Derivative (More Electrophilic Carbon) chloro_snar->reactivity_snar Faster

References

spectroscopic comparison of 6-Bromo-2-fluoro-3-methoxybenzaldehyde and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural characteristics is paramount. This guide provides a comprehensive spectroscopic comparison of 6-Bromo-2-fluoro-3-methoxybenzaldehyde and its structural analogs. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate compound identification, characterization, and the elucidation of structure-property relationships.

At a Glance: Spectroscopic Data Summary

The following tables provide a quantitative comparison of the key spectroscopic features of this compound and its selected analogs. This data is essential for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

CompoundAldehyde Proton (CHO) δ (ppm), MultiplicityAromatic Protons δ (ppm), Multiplicity, J (Hz)Methoxy Protons (OCH₃) δ (ppm), Multiplicity
This compound ~10.3 (d)~7.5 (dd), ~7.2 (t)~3.9 (s)
2-Fluoro-3-methoxybenzaldehyde 10.38 (s)7.43-7.40 (m), 7.24-7.15 (m)3.95 (s)
6-Bromo-2-hydroxy-3-methoxybenzaldehyde ~9.8 (s)~7.4 (d), ~6.9 (d)~3.9 (s)
2-Bromo-6-fluorobenzaldehyde ~10.4 (s)~7.7-7.3 (m)-

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

CompoundAldehyde Carbon (C=O) δ (ppm)Aromatic Carbons δ (ppm)Methoxy Carbon (OCH₃) δ (ppm)
This compound ~188 (d)~160 (d, C-F), ~150, ~128, ~125, ~120, ~115 (d, C-Br)~56
2-Fluoro-3-methoxybenzaldehyde ~189 (d)~162 (d, C-F), ~150, ~125, ~120, ~115, ~112~56
6-Bromo-2-hydroxy-3-methoxybenzaldehyde ~196~160, ~148, ~125, ~120, ~115, ~110~56
2-Bromo-6-fluorobenzaldehyde ~188 (d)~163 (d, C-F), ~136, ~132, ~128, ~125, ~118 (d, C-Br)-

Table 3: FT-IR Spectral Data Comparison (cm⁻¹)

CompoundC=O StretchC-H (aldehyde) StretchAr-H StretchC-O StretchC-F StretchC-Br Stretch
This compound ~1690~2860, ~2770~3080~1270~1200~600
2-Fluoro-3-methoxybenzaldehyde ~1695~2850, ~2760~3070~1280~1210-
6-Bromo-2-hydroxy-3-methoxybenzaldehyde ~1650~2870, ~2780~3060~1260-~610
2-Bromo-6-fluorobenzaldehyde ~1700~2865, ~2775~3090-~1220~620

Table 4: Mass Spectrometry Data Comparison (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 232/234203/205 ([M-CHO]⁺), 124 ([M-Br-CHO]⁺)
2-Fluoro-3-methoxybenzaldehyde 154125 ([M-CHO]⁺), 97 ([M-CHO-CO]⁺)
6-Bromo-2-hydroxy-3-methoxybenzaldehyde 230/232201/203 ([M-CHO]⁺), 122 ([M-Br-CHO]⁺)
2-Bromo-6-fluorobenzaldehyde 202/204173/175 ([M-CHO]⁺), 94 ([M-Br-CHO]⁺)

Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of those used to acquire the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between two sodium chloride (NaCl) plates.

  • Data Acquisition: FT-IR spectra were recorded on a spectrometer over a range of 4000-400 cm⁻¹. Each spectrum was an average of 32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion using an electrospray ionization (ESI) source.

  • GC-MS Analysis: For GC-MS, a dilute solution of the sample in dichloromethane was injected into a GC equipped with a capillary column. The oven temperature was programmed to ramp from 60°C to 250°C. Mass spectra were recorded in electron ionization (EI) mode at 70 eV.

  • ESI-MS Analysis: For ESI-MS, a dilute solution of the sample in methanol was infused into the ESI source. Mass spectra were acquired in positive ion mode.

Visualizing the Comparison

To better understand the relationships and workflows discussed, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Pellet Prepare KBr Pellet Sample->Pellet MS Mass Spectrometer Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectrometer Pellet->IR Process Process Spectra NMR->Process IR->Process MS->Process Interpret Interpret Data & Compare Analogs Process->Interpret

Caption: General workflow for the spectroscopic analysis of benzaldehyde analogs.

Structural_Comparison cluster_main This compound cluster_analogs Analogs Main CHO (C1) / C2-F | C3-OCH3 | C6-Br Analog1 2-Fluoro-3-methoxybenzaldehyde (lacks Br at C6) Main->Analog1 Structural Difference Analog2 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (OH instead of F at C2) Main->Analog2 Structural Difference Analog3 2-Bromo-6-fluorobenzaldehyde (lacks OCH3 at C3, Br at C2, F at C6) Main->Analog3 Structural Difference

Caption: Key structural differences between the target compound and its analogs.

A Comparative Guide to the Biological Activity of Compounds Derived from Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted benzaldehydes are versatile precursors in synthetic organic chemistry, providing a scaffold for a diverse range of biologically active molecules. This guide focuses on the potential biological activities of compounds synthesized from precursors structurally related to 6-Bromo-2-fluoro-3-methoxybenzaldehyde. While literature specifically detailing the biological evaluation of derivatives from this exact starting material is limited, extensive research on compounds derived from similarly substituted benzaldehydes—bearing bromo, fluoro, and methoxy moieties—highlights significant potential in anticancer and anti-inflammatory applications. This guide will provide a comparative analysis of these activities, supported by experimental data and detailed protocols, to inform researchers and drug development professionals.

Section 1: Anti-inflammatory Activity of Quinazolinone Derivatives

One of the most promising classes of compounds synthesized from substituted benzaldehydes and anthranilic acids are quinazolinones. The presence of a bromine atom, particularly at the 6-position of the quinazolinone ring, has been associated with potent anti-inflammatory effects. These compounds often exhibit their mechanism of action through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Comparative Performance Data

The following table summarizes the in vivo anti-inflammatory activity of various substituted quinazolinone derivatives compared to the standard non-steroidal anti-inflammatory drug (NSAID), phenylbutazone. The activity was measured using the carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation.

Compound IDSubstitution PatternDose (mg/kg)Max. % Inhibition of EdemaReference CompoundMax. % Inhibition of Edema (Standard)
Compound 1 2-(p-chlorophenyl)-3-(2'-(p-chlorobenzylideneamino)phenyl)-6-bromo5020.4%Phenylbutazone38.9%
Compound 2 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo5032.5%[1]Phenylbutazone38.9%[2]
Compound 3 2-(o-methoxyphenyl)-3-(p-dimethylaminophenyl)-6-substituted->38.9%[2]Phenylbutazone38.9%[2]
Compound 4 2-methyl-3-(phenyl)-6,8-diiodo-High ActivityIbuprofen-

Note: Higher percentage inhibition indicates greater anti-inflammatory activity.

Experimental Protocols

1. General Synthesis of 6-Bromo-Quinazolinone Derivatives

This protocol describes a general two-step synthesis for 6-bromo-quinazolinone derivatives, starting from a substituted benzaldehyde.

  • Step 1: Synthesis of Schiff Base. An equimolar mixture of 5-bromoanthranilic acid and a substituted benzaldehyde is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the Schiff base intermediate.

  • Step 2: Cyclization to form Quinazolinone. The Schiff base is refluxed with acetic anhydride for 5-7 hours. The excess acetic anhydride is removed under reduced pressure. The resulting solid is washed with a cold, dilute sodium bicarbonate solution, filtered, and recrystallized from ethanol to yield the final 2-substituted-6-bromo-quinazolin-4(3H)-one derivative.

2. Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animals: Wistar albino rats (150-200g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Procedure:

    • The animals are divided into groups: a control group, a standard group (receiving a known anti-inflammatory drug like phenylbutazone or indomethacin), and test groups (receiving the synthesized compounds).

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds and the standard drug are administered orally or intraperitoneally at a specified dose (e.g., 50 mg/kg). The control group receives the vehicle only.

    • After one hour, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Visualizations

G General Synthesis of Quinazolinones cluster_start Starting Materials Substituted Benzaldehyde Substituted Benzaldehyde Schiff Base Formation Schiff Base Formation Substituted Benzaldehyde->Schiff Base Formation 5-Bromoanthranilic Acid 5-Bromoanthranilic Acid 5-Bromoanthranilic Acid->Schiff Base Formation Cyclization Cyclization Schiff Base Formation->Cyclization Acetic Anhydride, Reflux Final Product 6-Bromo-Quinazolinone Derivative Cyclization->Final Product

Caption: General workflow for the synthesis of 6-bromo-quinazolinone derivatives.

G Simplified COX-2 Inhibition Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain, Fever, Swelling Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->COX-2 Enzyme Inhibition

Caption: Inhibition of the COX-2 enzyme by quinazolinone derivatives.

Section 2: Anticancer Activity of Benzyloxybenzaldehyde Derivatives

Derivatives of benzaldehyde, particularly those with benzyloxy substitutions, have demonstrated significant cytotoxic effects against various cancer cell lines.[3] These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, which are critical mechanisms for anticancer agents. The methoxy group on the benzaldehyde ring is a key feature in many potent derivatives.[3]

Comparative Performance Data

The following table presents the in vitro anticancer activity of several benzyloxybenzaldehyde derivatives against the human promyelocytic leukemia (HL-60) cell line, compared to the standard chemotherapeutic drug, Cisplatin.

Compound IDSubstitution PatternIC₅₀ (µM) vs. HL-60 CellsReference CompoundIC₅₀ (µM) vs. HL-60 Cells (Standard)
Compound 29 2-[(3-methoxybenzyl)oxy]benzaldehyde~1-10[3]Cisplatin~3.5
Compound 26 2-(benzyloxy)-4-methoxybenzaldehyde~1-10[3]Cisplatin~3.5
Compound 27 2-(benzyloxy)-5-methoxybenzaldehyde~1-10[3]Cisplatin~3.5
Compound 31 2-[(4-chlorobenzyl)oxy]benzaldehyde~1-10[3]Cisplatin~3.5

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.

Experimental Protocols

1. General Synthesis of Benzyloxybenzaldehyde Derivatives

This protocol outlines a general method for synthesizing benzyloxybenzaldehyde derivatives via O-alkylation.[4]

  • Materials: A substituted hydroxybenzaldehyde (e.g., salicylaldehyde derivative), a benzyl halide (e.g., 3-methoxybenzyl bromide), potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the hydroxybenzaldehyde (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF.

    • Add the benzyl halide (1.0 eq.) to the solution.

    • Stir the resulting mixture overnight at 70 °C.

    • After the reaction is complete (monitored by TLC), reduce the volume of DMF under vacuum.

    • Add water to the concentrated solution to precipitate the product.

    • Filter the precipitate, dry it, and recrystallize from a suitable solvent like ethanol to obtain the pure benzyloxybenzaldehyde derivative.[4]

2. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Cancer cells (e.g., HL-60) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Procedure:

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.

Visualizations

G General Synthesis of Benzyloxybenzaldehydes cluster_start Starting Materials Hydroxybenzaldehyde Hydroxybenzaldehyde O-alkylation O-alkylation Hydroxybenzaldehyde->O-alkylation Benzyl Halide Benzyl Halide Benzyl Halide->O-alkylation K2CO3 K2CO3 K2CO3->O-alkylation Base Final Product Benzyloxybenzaldehyde Derivative O-alkylation->Final Product DMF, 70°C G Simplified Apoptosis Induction Pathway Anticancer Compound Benzyloxybenzaldehyde Derivative Cancer Cell Cancer Cell Anticancer Compound->Cancer Cell Induces Stress Mitochondrial Stress Mitochondrial Stress Cancer Cell->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Programmed Cell Death Caspase Activation->Apoptosis

References

Validating Reaction Products of 6-Bromo-2-fluoro-3-methoxybenzaldehyde: An NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of reaction products is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of products derived from the versatile building block, 6-Bromo-2-fluoro-3-methoxybenzaldehyde. We present a comparison with alternative analytical techniques and include detailed experimental protocols and expected data for key reaction types.

This compound is a valuable starting material in the synthesis of complex organic molecules, frequently employed in Suzuki-Miyaura cross-coupling and reductive amination reactions to generate novel scaffolds for drug discovery. Accurate characterization of the resulting products is critical for ensuring the integrity of subsequent research and development phases. While NMR spectroscopy stands as a primary tool for structural elucidation, a multi-faceted analytical approach provides the most robust validation.

Comparative Analysis of Reaction Products by NMR Spectroscopy

NMR spectroscopy offers unparalleled insight into the molecular structure of reaction products. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, researchers can confirm the successful transformation of the starting material and identify the structure of the product.

Comparative Analysis of Palladium Catalysts for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of a palladium catalyst is critical for the success of these transformations, profoundly influencing reaction yields, times, and selectivity. This guide provides a comparative overview of palladium catalysts suitable for the Suzuki coupling of the sterically hindered and electronically complex substrate, 6-Bromo-2-fluoro-3-methoxybenzaldehyde.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of aryl bromides with substitution patterns similar to this compound. This data is intended to serve as a predictive framework for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Aryl Bromide SubstrateBoronic Acid/EsterYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/H₂O80122-Bromo-6-methyl-1H-benzo[d]imidazoleArylboronic acid~85-95
Pd(dppf)Cl₂dppfK₂CO₃DME8025-BromoindazolesN-Boc-2-pyrroleboronic acidHigh
XPhos Pd G2XPhosK₃PO₄THF/H₂ORT0.5(Hetero)aryl chlorides/bromidesPolyfluorophenylboronic acidExcellent

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are generalized procedures for Suzuki-Miyaura reactions adapted from literature for substrates analogous to this compound.

General Procedure using Pd(PPh₃)₄
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water, via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure using Pd(dppf)Cl₂
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (catalytic amount, e.g., 3-5 mol%).

  • Solvent and Degassing: Add dimethoxyethane (DME) and degas the mixture.

  • Reaction: Heat the mixture at a specified temperature (e.g., 80 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow standard aqueous work-up and purification procedures as described above.

General Procedure using XPhos Pd G2
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and the XPhos Pd G2 precatalyst (e.g., 2 mol%).

  • Solvent Addition: Add a degassed mixture of THF and water.

  • Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) for the specified time.

  • Monitoring and Work-up: Monitor the reaction and perform work-up and purification as previously described.

Visualizations

To visualize the processes involved in these synthetic transformations, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - Aryl Halide - Boronic Acid - Base catalyst Add Palladium Catalyst and Ligand reactants->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize suzuki_cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)L2-Ar' pd2_halide->pd2_boronate Transmetalation (Ar'-B(OR)2 + Base) pd2_boronate->pd0 Reductive Elimination (Ar-Ar')

assessing the stability of 6-Bromo-2-fluoro-3-methoxybenzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the anticipated stability of this compound under various environmental conditions. Due to the absence of specific experimental stability data for this compound in publicly available literature, this comparison is based on established principles of organic chemistry, the known reactivity of its functional groups (aromatic aldehyde, bromo, fluoro, and methoxy substituents), and general protocols for forced degradation studies.

Comparative Stability Analysis

The stability of an aromatic aldehyde is influenced by the electronic effects of its substituents. In this compound, the interplay of these groups dictates its reactivity. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group by the benzene ring.[1][2]

Comparison with Other Benzaldehydes:

CompoundSubstituentsExpected Relative StabilityRationale
BenzaldehydeNoneBaselineThe simplest aromatic aldehyde, susceptible to oxidation and certain photochemical reactions.[3][4][5]
4-NitrobenzaldehydeElectron-withdrawing (-NO₂)More stable to oxidationThe strongly deactivating nitro group reduces the electron density of the aldehyde, making it less susceptible to oxidation.
4-MethoxybenzaldehydeElectron-donating (-OCH₃)Less stable to oxidationThe methoxy group donates electron density to the ring, making the aldehyde more susceptible to oxidation.
This compound -Br, -F (electron-withdrawing), -OCH₃ (electron-donating)Moderately stableThe combined inductive electron-withdrawing effects of the halogens likely counteract the electron-donating resonance effect of the methoxy group, leading to moderate stability. The steric hindrance from the ortho-substituents (bromo and fluoro) may also play a role in its reactivity.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[6] The following are detailed protocols for assessing the stability of this compound.

Hydrolytic Stability
  • Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in:

      • 0.1 N Hydrochloric Acid (HCl)

      • Purified Water (neutral)

      • 0.1 N Sodium Hydroxide (NaOH)

    • Store aliquots of each solution at elevated temperatures (e.g., 60°C) and at room temperature, protected from light.

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw samples.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.

Oxidative Stability
  • Objective: To evaluate the compound's stability in the presence of an oxidizing agent. Aldehydes are particularly susceptible to oxidation to form carboxylic acids.[7][8][9][10]

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound's solution.

    • Store the solution at room temperature, protected from light.

    • At specified time points, withdraw samples and quench the reaction if necessary (e.g., with sodium bisulfite).

    • Analyze the samples by HPLC.

Photostability
  • Objective: To assess the impact of light exposure on the compound's stability. Aromatic aldehydes can undergo photochemical reactions.[11][12]

  • Procedure:

    • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep control samples in the dark under the same temperature conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Thermal Stability
  • Objective: To investigate the effect of high temperature on the compound.

  • Procedure:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., at 60°C, 80°C).

    • At specified time points, withdraw samples.

    • Dissolve the samples in a suitable solvent and analyze by HPLC.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output prep Prepare stock solution of This compound acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) prep->base Expose to neutral Neutral Hydrolysis (Water, 60°C) prep->neutral Expose to oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to photo Photostability (UV/Vis light) prep->photo Expose to thermal Thermal Stress (Solid, 80°C) prep->thermal Expose to sampling Sample at various time points acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis (Quantify parent, detect degradants) sampling->hplc characterization Characterize significant degradants (LC-MS, NMR) hplc->characterization If degradants > threshold report Stability Report hplc->report characterization->report

Caption: Experimental workflow for assessing the stability of this compound.

Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis (Forced Conditions) parent This compound benzoic_acid 6-Bromo-2-fluoro-3-methoxybenzoic acid parent->benzoic_acid [O] radical Radical Species parent->radical demethylation 6-Bromo-2-fluoro-3-hydroxybenzaldehyde parent->demethylation H⁺/H₂O or OH⁻/H₂O (Harsh Conditions) dehalogenation Dehalogenated Products radical->dehalogenation

Caption: Potential degradation pathways for this compound.

This guide serves as a foundational resource for understanding and evaluating the stability of this compound. The provided protocols and potential degradation pathways are based on general chemical principles and should be adapted and validated for specific experimental conditions.

References

Comparative Guide to a Novel von Hippel-Lindau (VHL) Ligand Derived from 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed characterization of a novel compound synthesized from 6-Bromo-2-fluoro-3-methoxybenzaldehyde, which functions as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The performance of this compound is compared with other VHL ligands, supported by experimental data from recent pre-publication research. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to the Novel Compound and its Target

The starting material, this compound (also referred to as 4-bromo-2-fluoro-3-methoxybenzaldehyde depending on the numbering convention), is a versatile chemical intermediate. Recent research has utilized this compound to synthesize novel ligands for the von Hippel-Lindau (VHL) tumor suppressor protein.[1] VHL is a critical component of an E3 ubiquitin ligase complex, which targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation under normal oxygen conditions.[2][3][4] By inhibiting the VHL-HIF-1α interaction, these novel compounds can stabilize HIF-1α, a key therapeutic strategy for conditions such as ischemia and anemia.

The novel compound discussed in this guide is a potent VHL inhibitor, and its characterization provides valuable insights for the development of new therapeutics.

Physicochemical and Biological Characterization

A novel VHL ligand, hereafter referred to as Compound 21 , has been synthesized from this compound.[5] A summary of its characterization data is presented in the table below, alongside a known VHL inhibitor, VH298, for comparison.

Parameter Compound 21 VH298 (Reference Compound) Data Source
Starting Material This compound4-Bromobenzaldehyde derivative[1]
Binding Affinity (Kd) Not explicitly stated for Compound 21, but a related compound (8) showed a Kd of 97 nM149 nM (for a closely related analog)[1]
Yield Not explicitly stated for the final compoundNot applicable[5]
¹H NMR Data Provided in sourceNot applicable[1]
Cellular Potency Enhanced cellular potency in stabilizing HIF-1αEstablished baseline[5]

Note: The ChemRxiv preprint provides detailed data for a series of compounds. Compound 21 is specifically derived from the starting material of interest. For comparative purposes, data for other compounds from the same study are used to provide context.

Experimental Protocols

The synthesis of Compound 21 involves a multi-step process, with a key step being the reductive amination of this compound.[1]

General Procedure for Reductive Amination:

Reductive amination is a fundamental method for synthesizing amines from carbonyl compounds.[6] The process typically involves two in-situ steps: the formation of an iminium intermediate through the condensation of the aldehyde with an amine, followed by the reduction of this intermediate.[6]

A general protocol, as described for similar syntheses, is as follows:

  • Iminium Ion Formation: The starting aldehyde (e.g., this compound) is reacted with a primary or secondary amine (in this case, tert-butyl carbamate was used in the synthesis of a key intermediate). This reaction is often carried out in a suitable solvent like methanol and may be refluxed.

  • Reduction: A reducing agent is then added to the reaction mixture. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[7] For the synthesis of the intermediate leading to Compound 21, triethylsilane was used as the reducing agent.[1]

  • Work-up and Purification: The reaction is typically quenched, followed by extraction and purification using techniques like flash chromatography to isolate the desired amine product.[1]

Signaling Pathway and Experimental Workflow

VHL-HIF-1α Signaling Pathway:

The VHL protein is part of the VCB-Cul2 complex, an E3 ubiquitin ligase that targets HIF-1α for proteasomal degradation.[2][3][4] Novel inhibitors, such as those derived from this compound, bind to VHL and prevent it from recognizing HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.

VHL_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Inhibition HIF HIF-1α VHL VHL E3 Ligase Complex HIF->VHL binds Proteasome Proteasome HIF->Proteasome targeted to Ub Ubiquitin VHL->Ub adds Ub->HIF to Degradation Degradation Proteasome->Degradation HIF_stable HIF-1α (Stable) Nucleus Nucleus HIF_stable->Nucleus translocates to HRE Hypoxia Response Element (HRE) HIF_stable->HRE binds to VHL_inhibited VHL E3 Ligase Complex Inhibitor Novel VHL Inhibitor (e.g., Compound 21) Inhibitor->VHL_inhibited inhibits Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Transcription activates

Figure 1: VHL-HIF-1α Signaling Pathway Under Normoxia and with a VHL Inhibitor.

Experimental Workflow for the Synthesis of a VHL Ligand Intermediate:

The synthesis of the key benzylamine intermediate from this compound is a critical part of the overall synthesis of Compound 21.

Synthesis_Workflow Start 6-Bromo-2-fluoro- 3-methoxybenzaldehyde Reaction Reductive Amination (Triethylsilane) Start->Reaction Amine tert-butyl carbamate Amine->Reaction Intermediate Protected Benzylamine Intermediate (41u) Reaction->Intermediate Heck Heck Coupling Intermediate->Heck Intermediate2 Coupled Intermediate (42u) Heck->Intermediate2 FinalSteps Further Synthetic Steps (Deprotection, Amidation) Intermediate2->FinalSteps Final Final VHL Ligand (Compound 21) FinalSteps->Final

Figure 2: Synthetic Workflow for the Preparation of a Novel VHL Ligand.

Comparison with Alternatives and Conclusion

The novel VHL ligand, Compound 21, and its analogs synthesized in the same study, demonstrate the potential of using this compound as a starting point for developing potent VHL inhibitors.[1][5] When compared to established VHL ligands like VH298, these new compounds show improved binding affinity and cellular potency in stabilizing HIF-1α.[1][5] The introduction of fluorine and methoxy groups on the phenyl ring appears to be a favorable modification for VHL binding.

The detailed characterization and synthetic protocols provided in the source literature offer a solid foundation for further research in this area.[1] The continued exploration of derivatives from this benzaldehyde scaffold could lead to the discovery of even more potent and selective VHL inhibitors for therapeutic applications. The use of these compounds in Proteolysis Targeting Chimeras (PROTACs) is another promising avenue, where they can serve as the VHL-recruiting component.[8][9][10]

References

The Strategic Synthesis of LSD1 Inhibitors: A Cost-Benefit Analysis of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of utilizing 6-Bromo-2-fluoro-3-methoxybenzaldehyde as a key building block in the synthesis of potent Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a particular focus on the clinical candidate GSK2879552.

LSD1 is a significant therapeutic target in oncology, and the development of its inhibitors represents a promising avenue for cancer treatment. The intricate molecular architecture of these inhibitors necessitates a robust and scalable synthetic strategy. Here, we objectively compare the use of this compound against a viable alternative, highlighting differences in synthetic routes, experimental yields, and overall cost implications.

Comparative Analysis of Synthetic Strategies

The synthesis of the crucial aldehyde intermediate, 2-fluoro-3-methoxy-6-(1H-indazol-1-yl)benzaldehyde, a direct precursor to GSK2879552, serves as the focal point of our analysis. We compare a Suzuki coupling approach starting from this compound with an alternative pathway commencing with a different substituted benzaldehyde.

Table 1: Quantitative Comparison of Synthetic Routes to 2-fluoro-3-methoxy-6-(1H-indazol-1-yl)benzaldehyde

ParameterRoute 1: Suzuki CouplingRoute 2: Alternative (Hypothetical)
Starting Aldehyde This compound2,3-Difluoro-6-nitrobenzaldehyde
Key Transformation Palladium-catalyzed Suzuki CouplingNucleophilic Aromatic Substitution (SNAr) followed by reduction and diazotization/cyclization
Reported/Estimated Yield ~85-95%~60-70% (multi-step)
Number of Steps 13-4
Key Reagents Indazole, Palladium catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3)Indazole, Reducing agent (e.g., SnCl2), NaNO2, Acid
Estimated Cost per gram of final aldehyde LowerHigher

Experimental Protocols

Route 1: Suzuki Coupling of this compound

This protocol outlines the synthesis of 2-fluoro-3-methoxy-6-(1H-indazol-1-yl)benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Indazole (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a solution of this compound in a mixture of 1,4-dioxane and water (4:1), add indazole, potassium carbonate, and Pd(dppf)Cl2.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired product.

Key Downstream Reaction: Reductive Amination

The resulting aldehyde is a key precursor for the LSD1 inhibitor GSK2879552. A crucial subsequent step is the reductive amination with a chiral amine. An efficient enzymatic approach has been reported for this transformation.[1]

Materials:

  • 2-fluoro-3-methoxy-6-(1H-indazol-1-yl)benzaldehyde (1.0 eq)

  • rac-trans-2-phenylcyclopropan-1-amine (1.2 eq)

  • Imine Reductase (IRED) enzyme (e.g., an evolved variant of IR-46)

  • NADPH cofactor

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • In a buffered aqueous solution, combine the aldehyde and the racemic amine.

  • Add the IRED enzyme and the NADPH cofactor.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.

  • Monitor the reaction for the formation of the desired chiral amine product by HPLC.

  • Upon completion, extract the product with an appropriate organic solvent.

  • Purify the product by chromatography to yield the key intermediate of GSK2879552 with high enantiomeric excess.[1]

Cost-Benefit Analysis

Cost: this compound is a commercially available starting material. While the initial cost per gram may be higher than some simpler benzaldehydes, the high-yielding, single-step Suzuki coupling to the key indazole-substituted aldehyde intermediate presents a more cost-effective route overall. The alternative multi-step synthesis from a different starting material would likely incur higher costs due to the use of multiple reagents, solvents, and purification steps, as well as a lower overall yield.

Benefit: The primary benefit of using this compound lies in the efficiency and robustness of the Suzuki coupling reaction. This well-established and versatile reaction allows for a direct and high-yielding introduction of the indazole moiety, a critical pharmacophore for LSD1 inhibition. The reaction conditions are generally mild and tolerate a wide range of functional groups. This streamlined approach reduces the number of synthetic steps, minimizes waste generation, and simplifies the purification process, leading to a higher overall process mass intensity. The subsequent enzymatic reductive amination, which has been shown to proceed in high yield and enantioselectivity, further enhances the attractiveness of this synthetic strategy.[1]

Visualizing the Synthetic Workflow and Biological Pathway

To provide a clearer understanding of the synthetic strategy and the biological context, the following diagrams illustrate the experimental workflow and the LSD1 signaling pathway.

G cluster_0 Route 1: Suzuki Coupling cluster_1 Downstream Synthesis A 6-Bromo-2-fluoro-3- methoxybenzaldehyde C Suzuki Coupling (Pd Catalyst, Base) A->C B Indazole B->C D 2-fluoro-3-methoxy-6- (1H-indazol-1-yl)benzaldehyde C->D F Enzymatic Reductive Amination (IRED) D->F E rac-trans-2-phenyl- cyclopropan-1-amine E->F G GSK2879552 Intermediate F->G LSD1_Pathway LSD1 LSD1 (KDM1A) Histones Histone H3 (H3K4me1/2, H3K9me1/2) LSD1->Histones Demethylation PI3K_AKT PI3K/AKT Pathway LSD1->PI3K_AKT Activation TGFb TGF-β Pathway LSD1->TGFb Regulation GSK2879552 GSK2879552 GSK2879552->LSD1 inhibition GeneExpression Altered Gene Expression (Tumor Suppressor Genes, etc.) Histones->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis Differentiation Cellular Differentiation GeneExpression->Differentiation

References

Navigating the Suzuki Coupling Landscape: A Comparative Guide to Boronic Acids in Reaction with 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. The strategic choice of the boronic acid coupling partner is critical in dictating the efficiency and outcome of these reactions. This guide provides an objective comparison of the performance of various boronic acids in Suzuki reactions with the sterically hindered and electronically complex substrate, 6-Bromo-2-fluoro-3-methoxybenzaldehyde. The insights presented are drawn from experimental data on analogous polysubstituted aryl bromides to provide a predictive framework for reaction success.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid. Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. However, substrates like this compound, with multiple substituents ortho to the bromine atom, can present significant steric challenges that may impede the catalytic cycle and affect reaction yields.

Performance Comparison of Boronic Acids

Direct experimental data for the Suzuki coupling of this compound with a wide range of boronic acids is not extensively reported in publicly available literature. Therefore, this comparison is based on established trends and data from reactions with structurally similar, sterically hindered, and electronically diverse aryl bromides. The following table summarizes the expected performance of representative boronic acids, categorized by their electronic properties.

Boronic Acid PartnerSubstituent TypeExpected Reactivity/YieldKey Considerations
Phenylboronic acid Unsubstituted ArylGood to ExcellentServes as a baseline for comparison. Generally reliable and high-yielding under optimized conditions.
4-Methoxyphenylboronic acid Electron-donating ArylExcellentThe electron-donating group can enhance the rate of transmetalation, often leading to higher yields and faster reaction times.[1]
4-Trifluoromethylphenylboronic acid Electron-withdrawing ArylModerate to GoodElectron-withdrawing groups can slow down the transmetalation step, potentially requiring more forcing conditions (higher temperature, longer reaction time) to achieve good yields.[1]
Thiophene-2-boronic acid HeteroarylGood to ExcellentHeteroaryl boronic acids are generally good coupling partners. However, the sulfur atom can sometimes interact with the palladium catalyst, potentially requiring specific ligand selection for optimal results.
Pyridine-3-boronic acid HeteroarylModerate to GoodThe nitrogen atom in pyridine-based boronic acids can coordinate to the palladium catalyst and inhibit its activity. The use of specific ligands and bases is often necessary to overcome this "2-pyridyl problem" (though less pronounced for the 3-pyridyl isomer).[2]
Methylboronic acid AlkylModerateThe coupling of sp³-hybridized alkylboronic acids can be more challenging than their sp² counterparts and may require specialized catalyst systems to avoid side reactions like β-hydride elimination.[3][4]

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd₂(dba)₃ with a ligand like SPhos or XPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if separate from the catalyst), and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the reaction is performed under anaerobic conditions.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

To further elucidate the processes involved in the Suzuki-Miyaura coupling, the following diagrams illustrate the general experimental workflow and the catalytic cycle.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Base B Add Catalyst System: - Pd Source - Ligand C Add Degassed Solvent D Inert Atmosphere (Ar or N2) C->D E Heat and Stir D->E F Quench and Extract E->F G Purify (Column Chromatography) F->G H Characterize Product G->H

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl R²-B(OH)₂ (Base) PdII_Biaryl->Pd0 R¹-R² RedElim Reductive Elimination

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-fluoro-3-methoxybenzaldehyde: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle 6-Bromo-2-fluoro-3-methoxybenzaldehyde with care, adhering to established laboratory safety protocols. While a definitive Safety Data Sheet (SDS) for this specific compound has not been located, a conservative approach to disposal is recommended based on data for structurally similar chemicals. Preliminary information from some suppliers suggests the compound may not be classified as hazardous; however, the absence of a comprehensive SDS necessitates treating it with caution to ensure personnel safety and environmental protection.

This guide provides essential safety and logistical information for the proper disposal of this compound, focusing on operational plans and procedural steps. The following procedures are based on best practices for handling halogenated aromatic aldehydes and should be followed in the absence of a specific SDS from the manufacturer.

Summary of Potential Hazards and Precautions

Given the lack of a specific Safety Data Sheet, the following table summarizes the potential hazards associated with structurally similar compounds. This data should be used as a precautionary guide for handling and disposal.

Hazard CategoryPotential Hazard DescriptionRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid ingestion, inhalation, and direct skin contact. Use in a well-ventilated area or with local exhaust ventilation.
Skin Corrosion/Irritation May cause skin irritation.Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.
Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses with side shields or chemical goggles.
Respiratory Sensitization May cause respiratory irritation.Handle in a chemical fume hood to avoid inhaling dust or vapors.

Step-by-Step Disposal Protocol

This experimental protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research setting.

1. Personal Protective Equipment (PPE) Verification:

  • Ensure proper PPE is worn before handling the material:

    • Chemical-resistant gloves (nitrile is a common choice).

    • Safety glasses with side shields or chemical goggles.

    • A properly buttoned lab coat.

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas, pipette tips), in a designated and clearly labeled hazardous waste container.

  • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure lid.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

3. Segregation of Waste:

  • Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents, strong bases, or other reactive chemicals.

4. Storage Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be away from heat, sparks, and open flames.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide the waste manifest with the full chemical name and any available hazard information.

  • Normal disposal for similar compounds is often via incineration by an accredited disposal contractor.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if the spill generates dust.

  • Absorb the spilled material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection & Handling cluster_storage Interim Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE collect_waste Collect Waste in Labeled Container ppe->collect_waste segregate_waste Segregate from Incompatible Wastes collect_waste->segregate_waste store_waste Store in Designated Area segregate_waste->store_waste contact_ehs Contact EHS or Licensed Contractor store_waste->contact_ehs incineration Incineration (Typical Method) contact_ehs->incineration

Personal protective equipment for handling 6-Bromo-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. It is designed to offer clear, procedural guidance to ensure the safety of laboratory personnel and the integrity of research.

Disclaimer: Safety information for this compound presents some inconsistencies. While a Safety Data Sheet (SDS) from one supplier classifies it as a non-hazardous substance or mixture, data for structurally similar aromatic aldehydes and halogenated compounds suggest potential hazards. Therefore, a precautionary approach is strongly recommended, treating the compound with the care required for potentially irritating and harmful substances.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation based on analogous compounds, the following personal protective equipment is recommended to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended PPESpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashes.[1][2]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable minimum. Consider double-gloving for added protection.[1] Always inspect gloves before use and change them immediately if contaminated.
Body Protection Laboratory coatA flame-resistant lab coat that fits properly and is kept buttoned is recommended.[2]
Respiratory Protection Use in a well-ventilated area or fume hoodIf engineering controls are insufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-toe shoesShoes should fully cover the feet to protect against spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Conduct a thorough risk assessment for the specific procedure.[3][4][5][6]

  • Ensure that all necessary PPE is available and in good condition.[1][2][7][8][9]

  • Verify that a chemical fume hood is functioning correctly.

  • Have a spill kit readily accessible.

  • Prepare and label all necessary equipment and containers.

2. Handling:

  • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Avoid direct contact with the skin and eyes by consistently wearing the recommended PPE.

  • Use appropriate tools (spatulas, scoops) to handle the solid material, avoiding the creation of dust.

  • If making solutions, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate or properly dispose of any equipment that has come into contact with the compound.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Halogenated Organic Waste

As a halogenated organic compound, this compound requires specific disposal procedures to ensure environmental protection and regulatory compliance.

1. Waste Segregation:

  • Dispose of all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[10][11][12][13]

  • Do not mix halogenated waste with non-halogenated organic waste or other waste streams.[11][12]

  • Solid waste, such as contaminated gloves and weighing papers, should be collected in a separate, labeled container for solid hazardous waste.

2. Container Management:

  • Use a compatible, leak-proof container for waste collection.

  • Keep the waste container closed at all times, except when adding waste.[11]

  • Store the waste container in a well-ventilated, designated satellite accumulation area.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe management of this compound in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 cleanup1 Decontaminate Glassware & Surfaces handle2->cleanup1 Proceed to Cleanup cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose of Liquid Waste (Halogenated Organics) cleanup2->cleanup3 cleanup4 Dispose of Solid Waste (Contaminated PPE, etc.) cleanup2->cleanup4 cleanup5 Remove PPE & Wash Hands cleanup3->cleanup5 cleanup4->cleanup5

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.